Cdk2-IN-19
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H42F2N12O8S2 |
|---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
3-fluoro-4-[[7-[(2R,3S)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide;3-fluoro-4-[[7-[(2S,3R)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C20H21FN6O4S/c2*1-11-17(31-3)10-27(11)19(28)16-6-4-12-9-23-20(26-18(12)24-16)25-15-7-5-13(8-14(15)21)32(29,30)22-2/h2*4-9,11,17,22H,10H2,1-3H3,(H,23,24,25,26)/t2*11-,17+/m10/s1 |
InChI Key |
PEJPJLFKOQJABM-QYUIRWEASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.C[C@H]1[C@@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Canonical SMILES |
CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cdk2-IN-19". Therefore, this guide provides a comprehensive overview of the general mechanism of action of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, drawing upon established principles and data for well-characterized inhibitors of this class. The data and protocols presented are representative examples from the field of CDK2 inhibitor research.
Introduction to CDK2 and Its Role in the Cell Cycle
Cyclin-Dependent Kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle. Specifically, CDK2 is essential for the transition from the G1 phase to the S phase, where DNA replication occurs, and for progression through the S phase. The activity of CDK2 is tightly regulated by its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/Cyclin A complex is required for the progression through the S phase.
Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of anti-cancer therapeutics. CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby halting the proliferation of cancer cells.
Core Mechanism of Action of CDK2 Inhibitors
The primary mechanism of action of CDK2 inhibitors involves the competitive inhibition of ATP binding to the active site of CDK2. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of key substrates required for cell cycle progression. This leads to two main cellular outcomes: cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
CDK2 inhibitors primarily induce cell cycle arrest at the G1/S checkpoint. By blocking CDK2 activity, the phosphorylation of the Retinoblastoma protein (Rb) is inhibited. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for DNA replication and S-phase entry. This effectively halts the cell cycle, preventing the proliferation of cancer cells.
Induction of Apoptosis
In addition to cell cycle arrest, CDK2 inhibitors can also induce programmed cell death, or apoptosis, in cancer cells. The sustained cell cycle arrest and the inhibition of CDK2's role in DNA damage repair can trigger apoptotic pathways, leading to the elimination of malignant cells.
Quantitative Data for Representative CDK2 Inhibitors
The following table summarizes typical quantitative data for well-characterized CDK2 inhibitors. This data is for illustrative purposes and represents the types of measurements performed to characterize these compounds.
| Compound Class | Target(s) | IC50 (CDK2/Cyclin E) | Cellular Potency (e.g., GI50) | Selectivity Profile |
| Purine Analogs | CDK1, CDK2, CDK5 | Low nM | Sub-µM to low µM | Pan-CDK inhibition |
| Oxindole Derivatives | CDK2 | Low nM | Low µM | ~10-fold selective for CDK2 over CDK1 |
| Aminothiazole-based | CDK2 | Low nM | Low µM | High selectivity for CDK2 |
| Multi-CDK Inhibitors | CDK1, CDK2, CDK4, CDK9 | 10-210 nM | Varies | Broad CDK inhibition |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is generalized from public domain knowledge of these inhibitor classes.
Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding)
This protocol outlines a common method for determining the in vitro potency of a CDK2 inhibitor.
Objective: To measure the IC50 of an inhibitor against purified CDK2/Cyclin A or CDK2/Cyclin E.
Materials:
-
Purified recombinant CDK2/Cyclin A or CDK2/Cyclin E
-
Histone H1 (substrate)
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
Test inhibitor at various concentrations
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Histone H1, and the CDK2/Cyclin complex.
-
Add the test inhibitor at a range of concentrations (e.g., 10-fold serial dilutions).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cell lines.
Objective: To determine the GI50 of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at a range of concentrations in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the GI50 value.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibitor action.
Experimental Workflow for CDK2 Inhibitor Screening
Caption: A typical workflow for the screening and identification of novel CDK2 inhibitors.
The Discovery and Synthesis of Cdk2-IN-32: A Selective Tertiary Amide Inhibitor of Cyclin-Dependent Kinase 2
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cdk2-IN-32 (also referred to as compound 32 in the primary literature), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and kinase inhibitor discovery.
Introduction to CDK2 as a Therapeutic Target
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1/S phase transition and DNA replication.[2] The development of selective CDK2 inhibitors has been a long-standing goal in cancer therapy. Cdk2-IN-32 emerged from a structure-based drug design program aimed at identifying selective inhibitors of CDK2.[3]
Discovery of Cdk2-IN-32
The discovery of Cdk2-IN-32 was the result of a focused lead optimization effort starting from a series of historical ERK inhibitors.[3] The key innovation was the introduction of a tertiary amide and a benzenesulfonamide moiety, which led to a significant improvement in potency and selectivity for CDK2 over other kinases, particularly ERK2 and CDK4.[3] The design strategy focused on exploiting a CDK2-specific lipophilic pocket (DFG-1) and targeting interactions with lower hinge binding residues.[3]
Synthesis of Cdk2-IN-32
The synthesis of Cdk2-IN-32 involves a multi-step sequence. A general outline of the synthetic approach is provided below, based on established pyrazole synthesis methodologies. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.[4]
General Synthetic Scheme:
The synthesis of the pyrazole core, a key structural motif in Cdk2-IN-32, can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] Subsequent functionalization of the pyrazole ring and coupling with the appropriate amine side chain yields the final compound.
Biological Activity and Selectivity
Cdk2-IN-32 exhibits potent inhibition of CDK2 and high selectivity against other kinases. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Activity of Cdk2-IN-32 and Related Compounds [3]
| Compound | CDK2/CycE IC50 (nM) | CDK1/CycB IC50 (nM) | CDK4/CycD1 IC50 (nM) | ERK2 IC50 (nM) |
| Cdk2-IN-32 | 5 | 60 | >1000 | >1000 |
| Precursor Compound | 50 | 250 | >1000 | 15 |
Table 2: Cellular Activity of Cdk2-IN-32 [3]
| Cell Line | Assay | IC50 (nM) |
| OVCAR3 (ovarian cancer) | Proliferation | 25 |
| HCT116 (colon cancer) | Proliferation | 30 |
Experimental Protocols
General Kinase Inhibition Assay Protocol
The following is a generalized workflow for assessing the inhibitory potential of a compound against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (Example: MTS Assay)
A common method to assess the effect of a compound on cell viability is the MTS assay.
Caption: Workflow for a cellular proliferation assay using MTS reagent.
Mechanism of Action and Signaling Pathway
Cdk2-IN-32 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[3] The CDK2 signaling pathway is a central regulator of the cell cycle.
Caption: Simplified diagram of the CDK2 signaling pathway and the point of inhibition by Cdk2-IN-32.
Conclusion
Cdk2-IN-32 is a potent and selective CDK2 inhibitor discovered through a rational, structure-based design approach. Its favorable in vitro and in vivo properties make it a valuable tool compound for further investigation of CDK2 biology and a potential starting point for the development of novel anticancer therapeutics. The detailed data and protocols provided in this guide are intended to facilitate further research and development in this area.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. chim.it [chim.it]
An In-depth Technical Guide to Cellular Target Engagement of Cdk2-IN-19
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor "Cdk2-IN-19," including its quantitative data and direct experimental applications, is not available in the public domain at the time of this writing. Therefore, this guide utilizes "this compound" as a representative name for a hypothetical selective CDK2 inhibitor. The quantitative data and specific experimental results presented herein are illustrative examples derived from publicly available information on other well-characterized CDK2 inhibitors and are intended to provide a framework for assessing the target engagement of any novel CDK2 inhibitor.
Introduction to CDK2 and Its Role in the Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Its activity is tightly controlled by the binding of regulatory cyclin partners, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/cyclin A complex is crucial for the progression through the S phase and entry into G2.[1][2] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the methodologies used to confirm the engagement of a selective inhibitor, exemplified by this compound, with its intended target, CDK2, within a cellular context.
Cdk2 Signaling Pathway
The canonical CDK2 signaling pathway is initiated by mitogenic signals that lead to the expression of D-type cyclins and activation of CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F, in turn, promotes the transcription of genes required for S-phase entry, including cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that commits the cell to DNA replication. The CDK2/cyclin E complex also phosphorylates other substrates, such as p27Kip1, targeting it for degradation and further promoting cell cycle progression.
Caption: The Cdk2 signaling pathway in the G1/S transition.
Quantitative Data on CDK2 Inhibitor Target Engagement
The following tables summarize the biochemical and cellular potencies of several well-characterized CDK2 inhibitors. This data serves as a reference for the expected potency of a novel selective CDK2 inhibitor like this compound.
Table 1: Biochemical Potency of Selected CDK2 Inhibitors
| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Roscovitine | 100 | 2700 | >100,000 | 800 | [3] |
| Dinaciclib | 1 | 1 | 4 | 4 | [4] |
| AT7519 | 44 | 190 | 67 | <10 | [3] |
| PF-07104091 | 0.9 | 12 | 2.5 | - | [5] |
Table 2: Cellular Potency of Selected CDK2 Inhibitors
| Compound | Cell Line | Cellular Assay | EC50 / IC50 (nM) | Reference |
| Dinaciclib | OVCAR-3 | Proliferation | 19 | |
| PF-07104091 | OVCAR-3 | pRb inhibition (CDK2) | 12 | [5] |
| PF-07104091 | SKOV3 | pRb inhibition (CDK4) | 1200 | [5] |
Experimental Protocols for Target Engagement
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ target engagement assay.
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a vector for its binding partner (e.g., Cyclin E1) using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a white, tissue culture-treated 96-well or 384-well plate at an appropriate density.
-
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the tracer to all wells.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm for NanoLuc® and 618 nm for the tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. In a cellular context, this means that in the presence of a binding compound, more of the target protein will remain in its soluble, native state at elevated temperatures.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the concentration of soluble CDK2 in each supernatant sample using a suitable method such as Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble CDK2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
To determine an EC50 value, perform the experiment at a fixed temperature (chosen from the melting curve analysis) with a range of this compound concentrations.
-
Western Blotting for Downstream Target Modulation
Western blotting can be used to assess the functional consequences of CDK2 inhibition by measuring the phosphorylation status of its downstream substrates, such as the retinoblastoma protein (Rb). Inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of Rb at CDK2-specific sites.
Caption: Workflow for Western Blotting analysis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK2 substrate (e.g., phospho-Rb (Ser807/811)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.
-
Conclusion
Confirming the cellular target engagement of a novel kinase inhibitor is a critical step in its preclinical development. This guide has outlined three robust methodologies—NanoBRET™, CETSA®, and Western blotting—for assessing the interaction of a hypothetical CDK2 inhibitor, this compound, with its target in a cellular environment. By employing these techniques, researchers can obtain quantitative data on inhibitor potency, confirm direct target binding, and evaluate the functional consequences of target inhibition, thereby building a comprehensive profile of the inhibitor's mechanism of action.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of CDK2-IN-73 to the Cdk2/Cyclin A Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and characterization of the selective inhibitor CDK2-IN-73 with the Cyclin-Dependent Kinase 2 (Cdk2)/cyclin A complex. This document details the quantitative binding data, in-depth experimental protocols for assessing binding affinity, and the relevant cellular signaling pathways.
Quantitative Data Summary: CDK2-IN-73 Binding Affinity
CDK2-IN-73 is a potent and selective inhibitor of Cdk2.[1] Its binding affinity for the Cdk2/cyclin A complex has been quantified, demonstrating high potency and selectivity over other cyclin-dependent kinases, such as Cdk1. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2]
The inhibitory activity of CDK2-IN-73 is summarized in the table below.
| Inhibitor | Target Complex | Parameter | Value | Selectivity | Reference |
| CDK2-IN-73 | Cdk2/cyclin A | IC50 | 44 nM | >2,000-fold vs. Cdk1/cyclin B | [1][3] |
| Cdk1/cyclin B | IC50 | 86 µM | [3] |
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity of an inhibitor to its target kinase is a critical step in drug discovery.[4] Several robust methods are available for quantifying the interaction between small molecule inhibitors and kinase complexes like Cdk2/cyclin A. Below are detailed methodologies for two widely used assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay and a luminescence-based kinase activity assay.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based competition assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[5][6]
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the Cdk2/cyclin A complex and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of Cdk2. When both are bound, a high degree of FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[5][6]
Materials:
-
Recombinant Cdk2/cyclin A (e.g., with a GST tag)
-
Eu-labeled anti-GST antibody
-
Kinase Tracer 236 (or other suitable tracer)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
Test inhibitor (e.g., CDK2-IN-73) dissolved in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader with 340 nm excitation and 615 nm / 665 nm emission filters[6]
Protocol for IC50 Determination:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., CDK2-IN-73) in DMSO.
-
Further dilute the compound series in Kinase Buffer A to a 4X final concentration.[5]
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution by diluting the Cdk2/cyclin A complex and the Eu-anti-GST antibody in Kinase Buffer A. A typical final concentration might be 5 nM kinase and 2 nM antibody.[7]
-
Prepare a 4X Tracer solution in Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is often close to its Kd for the kinase.[5]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) for each well.[5]
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[2][9]
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] The IC50 of an inhibitor is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity.[10][12]
Materials:
-
Recombinant Cdk2/cyclin A
-
CDK2/Cyclin A2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]
-
Substrate peptide for Cdk2 (e.g., a derivative of the Rb protein)[13]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (e.g., CDK2-IN-73) dissolved in DMSO
-
96- or 384-well microplates
-
Plate-reading luminometer
Protocol for IC50 Determination:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., CDK2-IN-73) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, set up the kinase reaction. For a 25 µL reaction volume:
-
Add 5 µL of the serially diluted inhibitor.
-
Add 10 µL of a 2.5X solution of Cdk2/cyclin A and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution (the concentration should be at or near the Km for Cdk2).
-
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model to a sigmoidal dose-response curve to calculate the IC50 value.[9]
-
Cdk2/Cyclin A Signaling Pathway and Experimental Workflow
Cdk2/Cyclin A Signaling Pathway
Cdk2 is a key regulator of the cell cycle, and its activity is dependent on its association with cyclin partners.[15][16] The Cdk2/cyclin A complex is primarily active during the S and G2 phases of the cell cycle.[13][17] It plays a crucial role in promoting DNA replication and the transition from the S phase to the G2 phase.[18] The activity of this complex is tightly regulated by various mechanisms, including the binding of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[17]
Caption: Cdk2/Cyclin A signaling pathway in cell cycle progression.
General Workflow for IC50 Determination
The process of determining the IC50 value for a kinase inhibitor follows a structured workflow, from initial compound handling to final data analysis. This ensures reproducibility and accuracy of the results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. courses.edx.org [courses.edx.org]
- 3. CDK2 inhibitor 73 Datasheet DC Chemicals [dcchemicals.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk2 Inhibition on Cell Cycle Progression: A Technical Guide
Disclaimer: Extensive searches for a specific compound designated "Cdk2-IN-19" have not yielded any publicly available data regarding its chemical structure, inhibitory activity, or biological effects. Therefore, this technical guide will provide a comprehensive overview of the established effects of Cyclin-dependent kinase 2 (Cdk2) inhibition on cell cycle progression, utilizing data from well-characterized Cdk2 inhibitors as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals working in the field of cell cycle regulation and oncology.
The Role of Cdk2 in Cell Cycle Progression
Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the progression of the cell cycle, particularly through the G1/S and S/G2 transitions. The activity of Cdk2 is tightly regulated and essential for the initiation of DNA synthesis and the subsequent progression through S phase.
The primary mechanism of Cdk2 activation involves its association with Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for the transition from the G1 to the S phase. One of its key substrates is the Retinoblastoma protein (pRb). Phosphorylation of pRb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[1]
As cells progress into the S phase, Cyclin E is degraded, and Cdk2 associates with Cyclin A. The Cdk2/Cyclin A complex is required for the initiation and elongation stages of DNA replication and also plays a role in the G2/M transition. Given its central role in cell cycle control, Cdk2 is a prominent target for the development of anti-cancer therapeutics.[2] Inhibition of Cdk2 is expected to induce cell cycle arrest, primarily at the G1/S boundary, and in some cases, trigger apoptosis.
Below is a diagram illustrating the core Cdk2 signaling pathway in cell cycle regulation.
Quantitative Data on Cdk2 Inhibition
The potency of a Cdk2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzymatic activity of Cdk2 by 50% or the binding affinity of the inhibitor for the kinase, respectively. Lower values indicate higher potency.
The following table summarizes the inhibitory activities of several known Cdk2 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (nM) | Notes | Reference(s) |
| AT7519 | Cdk1, Cdk2, Cdk4, Cdk5, Cdk9 | Cdk2/cyclin A: 47 | Multi-Cdk inhibitor. | [3] |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | Cdk2: 1 | Potent pan-Cdk inhibitor. | |
| Flavopiridol | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | Cdk2: 100 | Early generation pan-Cdk inhibitor. | |
| Roscovitine (Seliciclib) | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 | Cdk2: 100 | Purine-based Cdk inhibitor. | |
| Compound 15 (Pyrazolopyrimidine derivative) | Cdk2/cyclin A2 | 61 | A potent and selective Cdk2 inhibitor. | [4] |
| Compound 73 (2-Arylaminopurine derivative) | Cdk2 | 44 | Highly selective for Cdk2 over Cdk1. | [5] |
Expected Effects of Cdk2 Inhibition on Cell Cycle Progression
Treatment of proliferating cells with a potent and selective Cdk2 inhibitor is expected to cause a significant alteration in the distribution of cells across the different phases of the cell cycle. The primary anticipated effect is an arrest in the G1 phase, preventing cells from entering the S phase. This can be quantified by flow cytometry analysis of cellular DNA content.
The following table provides a hypothetical representation of the expected results from a cell cycle analysis experiment after treating a cancer cell line with a Cdk2 inhibitor for 24 hours.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45% | 35% | 20% |
| Cdk2 Inhibitor (1 µM) | 75% | 10% | 15% |
Experimental Protocols
This section details the standard methodologies used to assess the impact of a Cdk2 inhibitor on cell cycle progression.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of the Cdk2 inhibitor on a cancer cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cdk2 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Cdk2 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with the Cdk2 inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Objective: To assess the effect of the Cdk2 inhibitor on the protein levels and phosphorylation status of key cell cycle regulators.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk2, anti-Cyclin E, anti-Cyclin A, anti-phospho-pRb (Ser807/811), anti-pRb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the initial characterization of a novel Cdk2 inhibitor.
References
- 1. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity (Cell 2023) | Spencer Lab | University of Colorado Boulder [colorado.edu]
- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of a Novel Cdk2 Inhibitor in G1/S Phase Transition
Disclaimer: No public scientific literature or database entries were found for a compound specifically named "Cdk2-IN-19." This guide will therefore focus on a well-characterized and clinically relevant Cdk2 inhibitor, Tegtociclib (PF-07104091) , as a representative example to fulfill the core requirements of the requested topic.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the mechanism of action, quantitative data, and experimental methodologies related to the role of the selective Cdk2 inhibitor, Tegtociclib (PF-07104091), in the G1/S phase transition of the cell cycle.
Introduction to Cdk2 and the G1/S Transition
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the eukaryotic cell cycle, ensuring that cells only replicate their DNA when conditions are favorable.[1] Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin E, plays a pivotal role in orchestrating this transition.[2] The Cdk2/Cyclin E complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb leads to its inactivation and the release of the E2F family of transcription factors, which in turn activate the transcription of genes necessary for DNA synthesis and S-phase entry.[4][5]
Dysregulation of Cdk2 activity is a hallmark of many cancers, often driven by the overexpression of Cyclin E. This makes Cdk2 a compelling therapeutic target for anticancer drug development.[6] Selective Cdk2 inhibitors are being developed to arrest the proliferation of cancer cells that are dependent on this pathway.[7]
Tegtociclib (PF-07104091): A Selective Cdk2 Inhibitor
Tegtociclib (PF-07104091) is an orally bioavailable, potent, and selective inhibitor of Cdk2 currently under clinical investigation for the treatment of various solid tumors, particularly those resistant to Cdk4/6 inhibitors.[3][8][9]
Mechanism of Action
Tegtociclib selectively binds to and inhibits the kinase activity of Cdk2.[3][8] This inhibition prevents the phosphorylation of key Cdk2 substrates, including the Rb protein.[8] By maintaining Rb in its active, hypophosphorylated state, Tegtociclib prevents the release of E2F transcription factors, thereby blocking the expression of genes required for DNA replication and S-phase progression.[3] This ultimately leads to a cell cycle arrest at the G1/S transition and can induce apoptosis in tumor cells that are highly dependent on the Cdk2 pathway for proliferation.[3][10]
Quantitative Data for Cdk2 Inhibitors
The following table summarizes the available quantitative data for selected novel Cdk2 inhibitors to provide a comparative landscape.
| Compound Name | Target(s) | IC50 (nM) - Cdk2/Cyclin E | Selectivity vs. Cdk1 (fold) | Cell Proliferation IC50 (nM) | Cell Line | Reference(s) |
| Tegtociclib (PF-07104091) | Cdk2 | 1.05 | ~145 | Not explicitly stated | Not specified | [11] |
| INX-315 | Cdk2 | 0.6 | 55 | - | CCNE1-amplified | [12] |
| VB18214 | Cdk2 | 0.6 | 200 | 18.5 | OVCAR3 | Not in search results |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role and efficacy of Cdk2 inhibitors like Tegtociclib in the G1/S phase transition.
In Vitro Kinase Inhibition Assay
This protocol is for determining the in vitro potency of a Cdk2 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Cdk2/Cyclin A2 or Cdk2/Cyclin E1 activity.
Materials:
-
Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)[13]
-
ATP
-
Cdk2 substrate peptide (e.g., a biotinylated Rb-derived peptide)[13]
-
Test inhibitor (e.g., Tegtociclib)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the diluted inhibitor.
-
Add the Cdk2/Cyclin enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection method like the ADP-Glo™ assay.[14][15]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of a Cdk2 inhibitor on cell cycle distribution.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with a Cdk2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Tegtociclib)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[16]
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Cdk2 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours (or overnight).[16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.[17][18]
-
Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase would indicate a G1/S arrest.[19]
Western Blot Analysis of Rb Phosphorylation
This protocol is for examining the phosphorylation status of the Cdk2 substrate, Rb.
Objective: To determine if treatment with a Cdk2 inhibitor reduces the phosphorylation of Rb at Cdk2-specific sites.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., Tegtociclib)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (specific for Cdk2 phosphorylation sites, e.g., Ser807/811), anti-total-Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)[20][21]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[20]
-
Imaging system
Procedure:
-
Treat cells with the Cdk2 inhibitor or vehicle control as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli sample buffer.[20]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.[20]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Strip the membrane (if necessary) and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading. A decrease in the phospho-Rb signal relative to the total Rb signal in inhibitor-treated samples indicates successful target engagement.
Visualizations
Signaling Pathway
Caption: Cdk2 Signaling Pathway at the G1/S Transition.
Experimental Workflow
Caption: Experimental Workflow for Cdk2 Inhibitor Analysis.
Logical Relationship
Caption: Logical Flow of Cdk2 Inhibition to G1/S Arrest.
Conclusion
Selective Cdk2 inhibitors, exemplified by Tegtociclib (PF-07104091), represent a promising therapeutic strategy for cancers with a dysregulated G1/S checkpoint, particularly those with Cyclin E amplification or resistance to Cdk4/6 inhibitors. By specifically targeting Cdk2, these inhibitors effectively induce a G1/S cell cycle arrest, thereby halting tumor cell proliferation. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize the efficacy of novel Cdk2 inhibitors in preclinical settings. The continued clinical development of these agents holds the potential to address significant unmet needs in oncology.
References
- 1. G1/S transition - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Facebook [cancer.gov]
- 4. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 10. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 11. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. incyclixbio.com [incyclixbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. promega.de [promega.de]
- 15. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. nanocellect.com [nanocellect.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 22. bu.edu [bu.edu]
Cdk2-IN-19 downstream signaling pathways
An In-Depth Technical Guide on the Downstream Signaling Pathways of Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Disclaimer: The specific inhibitor "Cdk2-IN-19" is not found in the currently available scientific literature or chemical databases. This guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective CDK2 inhibitors, drawing upon data from well-characterized, publicly disclosed compounds that target CDK2.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in cell cycle regulation, particularly during the G1/S transition and S phase progression.[1][2][3][4][5][6][7] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][5][8][9] This technical guide elucidates the core downstream signaling pathways modulated by the inhibition of CDK2, providing insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors are small molecules that typically function by competing with ATP for binding to the catalytic site of the CDK2 enzyme.[8] This competitive inhibition prevents the phosphorylation of key substrates, leading to the disruption of downstream signaling cascades that are essential for cell cycle progression and cell proliferation. The primary consequences of potent and selective CDK2 inhibition are cell cycle arrest and, in many cases, the induction of apoptosis.[8]
Downstream Signaling Pathways of CDK2 Inhibition
The inhibition of CDK2 triggers a cascade of events that primarily impact the cell cycle machinery and apoptotic pathways.
Cell Cycle Arrest at the G1/S Transition
The most immediate and well-documented effect of CDK2 inhibition is the arrest of the cell cycle at the G1/S checkpoint.[8] This is a direct consequence of preventing the phosphorylation of key CDK2 substrates.
-
Retinoblastoma Protein (Rb) Hypophosphorylation: CDK2, in complex with Cyclin E, is responsible for the hyperphosphorylation of the Retinoblastoma protein (Rb).[1][6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. CDK2 inhibition leads to the accumulation of hypophosphorylated (active) Rb, which sequesters E2F, thereby blocking the expression of S-phase genes and causing a G1 arrest.[9]
-
Stabilization of p27Kip1: The CDK inhibitor protein p27Kip1 is a natural inhibitor of CDK2. In a feedback loop, CDK2 can phosphorylate p27Kip1, targeting it for degradation. Inhibition of CDK2 prevents this phosphorylation, leading to the stabilization and accumulation of p27Kip1, which further reinforces the G1 arrest.[10]
Induction of Apoptosis
In many cancer cell lines, sustained cell cycle arrest induced by CDK2 inhibition ultimately leads to programmed cell death, or apoptosis.[8] The molecular mechanisms linking CDK2 inhibition to apoptosis can vary depending on the cellular context.
-
p53-Dependent and Independent Pathways: Inhibition of CDK2 has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms. In p53-competent cells, the G1 arrest can trigger p53 activation, leading to the transcription of pro-apoptotic genes.
-
Modulation of Bcl-2 Family Proteins: CDK2 activity has been linked to the regulation of Bcl-2 family proteins. Inhibition of CDK2 can lead to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, favoring apoptosis.
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases. CDK2 inhibition has been shown to lead to the cleavage and activation of executioner caspases, such as Caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
Effects on DNA Damage Response
Recent studies have highlighted a role for CDK2 in the DNA damage response (DDR).[11] CDK2 can phosphorylate key DDR proteins, influencing their activity and localization.
-
Nbs1 Phosphorylation: CDK2 has been shown to phosphorylate Nbs1, a component of the Mre11-Rad50-Nbs1 (MRN) complex, which is a critical sensor of DNA double-strand breaks.[11] This phosphorylation event is important for the proper functioning of the DDR. Inhibition of CDK2 can therefore impair the cell's ability to respond to and repair DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.[11]
Quantitative Data on CDK2 Inhibition
The following table summarizes representative quantitative data for well-characterized CDK2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| CDK2-IN-73 | CDK2/cyclin A | 44 | - | Potent and selective inhibition | [12] |
| AT7519 | CDK1, 2, 4, 6, 9 | <100 (for each) | Various | Induction of apoptosis | [13] |
| PF-07104091 | CDK2 | Not specified | HR+/HER2- breast cancer models | Synergistic tumor growth inhibition with CDK4 inhibitor | [9] |
| INX-315 | CDK2 | Not specified | Solid tumor cell lines | G1-arrest and senescence | [9] |
| BLU-222 | CDK2 | Not specified | CCNE1-amplified cell lines | Potent cell cycle arrest | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Rb and p27
This protocol is used to assess the phosphorylation status of Rb and the protein levels of p27.
-
Cell Lysis: Treat cells with the CDK2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the CDK2 inhibitor for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Inhibition of CDK2 represents a promising therapeutic strategy for the treatment of various cancers. A thorough understanding of the downstream signaling pathways affected by CDK2 inhibitors is crucial for their rational development and clinical application. The primary consequences of CDK2 inhibition are a robust G1/S cell cycle arrest, driven by the hypophosphorylation of Rb and stabilization of p27, and the induction of apoptosis. Furthermore, the emerging role of CDK2 in the DNA damage response suggests potential for combination therapies with DNA-damaging agents. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel CDK2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk2-IN-19 and Other CDK2 Inhibitors in CCNE1-Amplified Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amplification of the CCNE1 gene, encoding Cyclin E1, is a significant driver of tumorigenesis in various cancers, including high-grade serous ovarian cancer (HGSOC), and is often associated with poor prognosis and resistance to standard therapies.[1] The aberrant overexpression of Cyclin E1 leads to the hyperactivation of its catalytic partner, Cyclin-Dependent Kinase 2 (CDK2), creating a critical dependency for cancer cell proliferation and survival. This dependency establishes CDK2 as a compelling therapeutic target in CCNE1-amplified malignancies. This technical guide provides an in-depth overview of the preclinical rationale and evidence for targeting CDK2 in CCNE1-amplified cancer models, with a focus on the mechanism of action, efficacy, and experimental methodologies used to evaluate CDK2 inhibitors like Cdk2-IN-19.
Introduction: The CCNE1-CDK2 Axis in Cancer
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division.[1] The transition from the G1 to the S phase is a critical checkpoint, primarily controlled by the activity of CDK2 in complex with Cyclin E.[2][3] In normal cells, Cyclin E levels are transient, peaking at the G1/S boundary.[4] However, in cancers with CCNE1 amplification, the persistently high levels of Cyclin E1 lead to constitutive activation of CDK2.[2] This sustained CDK2 activity results in the hyperphosphorylation of the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and uncontrolled entry into the S phase, promoting relentless cell proliferation.[3][5]
CCNE1 amplification is particularly prevalent in HGSOC (approximately 20%) and is linked to primary treatment failure.[1][6] Notably, CCNE1 amplification is often mutually exclusive with mutations in homologous recombination deficiency genes like BRCA1/2, rendering these tumors resistant to PARP inhibitors.[2][7] This underscores the urgent need for alternative therapeutic strategies, with CDK2 inhibition emerging as a promising approach.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby restoring cell cycle control. The primary mechanism of action involves the following key steps:
-
Inhibition of Rb Phosphorylation: By blocking CDK2, these inhibitors prevent the phosphorylation of Rb.[2][8]
-
G1 Cell Cycle Arrest: The maintenance of hypophosphorylated Rb keeps E2F transcription factors sequestered, leading to an arrest of the cell cycle in the G1 phase.[2][9]
-
Induction of Apoptosis: In cancer cells addicted to the CDK2/Cyclin E1 signaling pathway, sustained G1 arrest can trigger programmed cell death (apoptosis).[6]
The selective sensitivity of CCNE1-amplified cancer cells to CDK2 inhibition highlights the principle of oncogene addiction, where cancer cells become highly dependent on a single activated oncogenic pathway for their survival and proliferation.[6]
Preclinical Efficacy of CDK2 Inhibitors in CCNE1-Amplified Models
A growing body of preclinical evidence validates CDK2 as a therapeutic target in CCNE1-amplified cancers. Various selective CDK2 inhibitors have demonstrated potent anti-tumor activity in both in vitro and in vivo models.
In Vitro Studies
In cell-based assays, CDK2 inhibitors have shown selective cytotoxicity and anti-proliferative effects in CCNE1-amplified cancer cell lines compared to their non-amplified counterparts.
| Inhibitor | Cancer Model | Assay Type | Endpoint | Result | Reference |
| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian) | Proliferation | Tumor Growth Inhibition | 38% at 30 mg/kg daily | [10] |
| INX-315 | CCNE1-amplified ovarian and gastric cell lines | Proliferation | IC50 | 0.6 nM (biochemical) | [9] |
| BLU-222 | CCNE1-amplified ovarian cancer models | Proliferation | Tumor Growth Suppression | Significant in vivo activity | [2] |
| Dinaciclib (CDK2 inhibitor) | OVCAR3 (CCNE1-amplified ovarian) | Clonogenic Survival | Cell Viability | Selective sensitivity | [8] |
| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian) | Pharmacodynamic | Rb Phosphorylation | ~50% reduction | [10] |
In Vivo Studies
In animal models, typically xenografts in immunodeficient mice, CDK2 inhibitors have demonstrated the ability to suppress tumor growth and, in some cases, induce tumor regression.
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| Unnamed CDK2 Inhibitor | OVCAR3 (CCNE1-amplified ovarian xenograft) | 30 mg/kg, once daily (oral) | 38% tumor growth inhibition | [10] |
| INX-315 | CCNE1-amplified ovarian and gastric carcinoma xenografts | Not specified | Tumor regression | [9] |
| BLU-222 | CCNE1-amplified ovarian CDX model | Not specified | Tumor growth suppression | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of CDK2 inhibitors in CCNE1-amplified cancer models.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of CDK2 inhibitors on cancer cell growth and survival.
-
Methodology:
-
Cell Culture: CCNE1-amplified (e.g., OVCAR-3) and non-amplified (e.g., SK-OV-3) ovarian cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the CDK2 inhibitor for a specified duration (e.g., 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated from dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the effect of CDK2 inhibitors on protein expression and phosphorylation status of key signaling molecules.
-
Methodology:
-
Protein Extraction: Cells are treated with the CDK2 inhibitor, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., total Rb, phospho-Rb, CDK2, Cyclin E1, and a loading control like β-actin or GAPDH), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of CDK2 inhibitors on cell cycle distribution.
-
Methodology:
-
Cell Treatment and Fixation: Cells are treated with the CDK2 inhibitor, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI) or DAPI, which also contains RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of CDK2 inhibitors in a living organism.
-
Methodology:
-
Tumor Implantation: CCNE1-amplified cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CDK2 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers, such as phospho-Rb levels, can be assessed in tumor tissues.[10]
-
Visualizing Key Pathways and Workflows
Signaling Pathway of the CCNE1-CDK2 Axis
Caption: The CCNE1-CDK2 signaling pathway leading to cell proliferation.
Experimental Workflow for Evaluating CDK2 Inhibitors
Caption: Workflow for preclinical evaluation of CDK2 inhibitors.
Resistance Mechanisms
Despite the promise of CDK2 inhibitors, the development of resistance is a potential challenge. Preclinical studies have identified several mechanisms of resistance, including:
-
Upregulation of CDK2: Increased expression of the CDK2 protein can overcome the inhibitory effects of the drug.[6]
-
Selection of Polyploid Cells: The emergence of a subpopulation of cancer cells with multiple sets of chromosomes (polyploidy) has been observed in response to CDK2 inhibitor treatment.[6]
Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.
Conclusion
Targeting the CDK2/Cyclin E1 axis with selective inhibitors like this compound represents a highly rational and promising therapeutic strategy for CCNE1-amplified cancers. The preclinical data strongly support the continued development of these agents. Further research will focus on identifying predictive biomarkers of response, understanding and overcoming resistance mechanisms, and exploring rational combination therapies to enhance clinical efficacy. This technical guide provides a foundational understanding of the core principles and methodologies in this rapidly advancing field of oncology drug development.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 regulates collapsed replication fork repair in CCNE1-amplified ovarian cancer cells via homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDK2 inhibitor demonstrates activity in CCNE1-amplified tumors | BioWorld [bioworld.com]
In Vitro Evaluation of Cdk2-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Cdk2-IN-19, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, also identified as compound 32, has demonstrated significant potential as an anti-cancer agent, particularly in tumors with cyclin E1 (CCNE1) amplification. This document summarizes its biochemical potency, kinase selectivity, and effects on cancer cell proliferation, along with the detailed experimental protocols for its in vitro characterization.
Core Data Presentation
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these evaluations.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Ki (nM) | IC50 (nM) | Selectivity vs. CDK2 (Fold) |
| CDK2/cyclin A2 | 0.18 | - | 1 |
| CDK1/cyclin A2 | - | - | 12 |
Data sourced from Zeng et al., 2023.[1]
Table 2: Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity panel was utilized to assess the specificity of this compound. The compound exhibited minimal inhibition of CDK4, CDK6, and ERK2.[1] While potent against CDK2, it also showed activity against CDK1.[1]
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| CDK2/cyclin A2 | - | - |
| CDK1/cyclin A2 | - | - |
| CDK4/cyclin D1 | Minimal Inhibition | >10,000 |
| CDK6/cyclin D3 | Minimal Inhibition | >10,000 |
| ERK2 | Minimal Inhibition | >10,000 |
Detailed percentage inhibition values against a broader panel are typically found in the supplementary information of the source publication.
Table 3: Anti-proliferative Activity of this compound
The anti-proliferative effects of this compound were evaluated in cancer cell lines. The OVCAR3 ovarian cancer cell line, which is known to have CCNE1 amplification, was a key model for assessing its cellular efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR3 | Ovarian Cancer | - |
| OVISE | Ovarian Cancer | - |
Specific IC50 values for cell proliferation are detailed in the primary research publication and are crucial for understanding the compound's cellular potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments conducted in the evaluation of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (Ki) of this compound against CDK2/cyclin A2.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
ATP
-
Substrate peptide (e.g., a derivative of histone H1)
-
This compound (compound 32)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the assay buffer.
-
Add the serially diluted this compound to the wells.
-
Initiate the kinase reaction by adding a concentration of ATP near the Km value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
OVCAR3 human ovarian cancer cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (compound 32)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed OVCAR3 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the serially diluted compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for Cdk2-IN-19 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition and S phase.[1] Its activity is crucial for the initiation of DNA replication.[1] In many types of cancer, the Cdk2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2] This makes Cdk2 an attractive target for cancer therapy. Cdk2-IN-19 is a potent and selective inhibitor of Cdk2, designed to arrest the cell cycle and inhibit the growth of cancer cells. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cell-based assays.
Mechanism of Action
Cdk2 forms complexes with cyclin E and cyclin A to phosphorylate key substrates, most notably the Retinoblastoma protein (pRb).[1][2] Phosphorylation of pRb by the Cdk2/cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S phase entry.[2] this compound functions by binding to the ATP-binding pocket of Cdk2, preventing the phosphorylation of its substrates. This leads to a G1/S phase cell cycle arrest, thereby inhibiting cell proliferation.[3]
Data Presentation: Comparative Potency of Cdk2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known Cdk2 inhibitors in various cancer cell lines, providing a benchmark for evaluating the potency of this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Milciclib | - | - | 45 |
| PF-06873600 | OVCAR-3 | Ovarian Cancer | 19 |
| Dinaciclib | - | - | 1 |
| AT7519 | - | - | 10-210 |
| Riviciclib | - | - | 79 (CDK1), 63 (CDK4), 20 (CDK9) |
| Flavopiridol | - | - | 20-100 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The data presented is a compilation from multiple sources for comparative purposes.[4]
Key Experimental Protocols
Herein are detailed protocols for three common cell-based proliferation assays to evaluate the efficacy of this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[5][6]
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control to determine the percentage of viable cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU into newly synthesized DNA.[8][9]
Materials:
-
Cancer cell lines of interest cultured on coverslips or in clear-bottomed microplates
-
This compound
-
EdU labeling solution (e.g., Click-iT™ EdU Imaging Kit)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in an appropriate imaging plate. After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal cell growth conditions.[8][9]
-
Fixation and Permeabilization:
-
EdU Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[8]
-
Wash the cells with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with a counterstain like Hoechst 33342.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells) for each treatment condition.
Colony Formation Assay
This long-term assay assesses the ability of single cells to undergo sustained proliferation and form colonies.[10]
Materials:
-
Cancer cell lines of interest
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Colony Staining:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
-
Mandatory Visualizations
Caption: Cdk2 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a Cell-Based Proliferation Assay.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Cell proliferation assay [bio-protocol.org]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Cdk2 Inhibition in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. In ovarian cancer, amplification and overexpression of its binding partner, Cyclin E1 (CCNE1), are frequently observed and associated with aggressive disease and poor prognosis. This genetic alteration leads to hyperactivation of the Cdk2/Cyclin E1 complex, driving uncontrolled cell proliferation and making Cdk2 a compelling therapeutic target. This document provides detailed application notes and protocols for the in vitro evaluation of Cdk2 inhibitors, using Cdk2-IN-19 as a representative compound, in ovarian cancer cell lines. While specific data for this compound is not extensively available in public literature, the methodologies and expected outcomes are based on extensive research with other potent Cdk2 inhibitors in similar contexts.
Mechanism of Action
Cdk2, in complex with Cyclin E1, phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. In CCNE1-amplified ovarian cancer cells, this pathway is constitutively active. Cdk2 inhibitors act by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of Rb and other substrates. This leads to a G1 cell cycle arrest and, in many cases, induction of apoptosis.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data from studies on Cdk2 inhibitors in various ovarian cancer cell lines. This data highlights the differential sensitivity based on the CCNE1 amplification status.
Table 1: In Vitro Efficacy of Cdk2 Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | CCNE1 Status | Cdk2 Inhibitor | IC50 (µM) | Reference |
| OVCAR-3 | Amplified | SNS-032 | 0.53 | [1] |
| OVCAR-3 | Amplified | PHA-533533 | ~4.0 | [4] |
| OVCAR-3 | Amplified | BLU-222 | <0.2 | [3] |
| ES2 | Not Amplified | SNS-032 | 20.05 | [1] |
| OVCAR429 | Not Amplified | SNS-032 | >20 | [1] |
| SK-OV-3 | Not Amplified | PHA-533533 | >10 | [4] |
Table 2: Effect of Cdk2 Inhibition on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells | Reference |
| OCC1 (CCNE1 Amp) | SNS-032 | Increased | Decreased | No significant change | Significantly Increased | [1] |
| OVCAR429 (CCNE1 Normal) | SNS-032 | No significant change | No significant change | No significant change | Marginally Increased | [1] |
| OVCAR-3 (CCNE1 Amp) | BLU-222 | Increased | Decreased | No significant change | Not Specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a Cdk2 inhibitor on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, ES2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other Cdk2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed ovarian cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Cdk2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of Cdk2 inhibition on cell cycle progression.
Materials:
-
Ovarian cancer cells
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis following Cdk2 inhibitor treatment.
Materials:
-
Ovarian cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cdk2, anti-Cyclin E1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Cdk2/Cyclin E1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating Cdk2 inhibitors in vitro.
Caption: Logical relationship of CCNE1 amplification to Cdk2 inhibitor sensitivity.
References
- 1. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 regulates collapsed replication fork repair in CCNE1-amplified ovarian cancer cells via homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies of CDK2 Inhibitors
Due to the absence of specific in vivo animal model data for a compound designated "Cdk2-IN-19" in the reviewed literature, this document provides a detailed overview and protocols based on in vivo studies of other potent and selective CDK2 inhibitors, namely INX-315 and Seliciclib (also known as Roscovitine or CYC202). These examples serve as a practical guide for researchers and drug development professionals interested in the in vivo application of CDK2 inhibitors.
Core Concepts in CDK2 Inhibition In Vivo
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its aberrant activity is implicated in the proliferation of various cancer types.[4][5] Pharmacological inhibition of CDK2 is a promising therapeutic strategy, especially in cancers with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[5][6]
In vivo studies are crucial to evaluate the therapeutic potential and safety of CDK2 inhibitors. Key aspects to investigate include the inhibitor's ability to control tumor growth, its effects on cell cycle progression and senescence within the tumor, and its systemic impact on the animal model.[5][7]
Signaling Pathway of CDK2 in Cell Cycle Progression
The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and how its inhibition can lead to cell cycle arrest.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with the CDK2 inhibitors INX-315 and Seliciclib.
Table 1: Efficacy of INX-315 in Xenograft Models
| Cancer Model | Animal Model | Treatment Dose & Schedule | Outcome | Reference |
| CCNE1-amplified Gastric Cancer (PDX) | Mice | Not Specified | Reduction in tumor growth, decreased pro-proliferative markers, increased senescence. | [5][6] |
| CCNE1-amplified Ovarian Cancer (PDX) | Mice | Not Specified | Reduction in tumor growth, decreased pro-proliferative markers, increased senescence. | [5][6] |
| CDK4/6i-resistant Breast Cancer | Mice | Not Specified | Overcomes resistance, restores cell cycle control, induces senescence. | [5] |
Table 2: Efficacy of Seliciclib in a Cyclin D1-driven Liver Model
| Animal Model | Condition | Treatment Dose & Schedule | Outcome | Reference |
| Mice | Cyclin D1-transfected | Not Specified | Diminished hepatocyte DNA synthesis, increased hepatocyte apoptosis, significant animal mortality. | [7] |
| Transgenic Mice | Chronic hepatic cyclin D1 expression | Not Specified | Induced hepatocyte injury and animal death. | [7] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with CDK2 inhibitors, based on methodologies implied in the literature for compounds like INX-315 and Seliciclib.
Protocol 1: Xenograft Tumor Model Efficacy Study
This protocol outlines the steps for evaluating the anti-tumor efficacy of a CDK2 inhibitor in a subcutaneous xenograft mouse model.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts. House animals in accordance with institutional guidelines.
-
Cell Lines: Use cancer cell lines with known genetic backgrounds relevant to CDK2 activity, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of approximately 1-10 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
-
Drug Administration:
-
Formulate the CDK2 inhibitor and vehicle control. The formulation will depend on the inhibitor's properties (e.g., solubility, stability).
-
Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule (e.g., daily, twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a maximum allowable size.
-
-
Pharmacodynamic and Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as:
-
Western Blotting: To assess the phosphorylation status of Rb and the expression of cell cycle markers.
-
Immunohistochemistry (IHC): To evaluate markers of proliferation (e.g., Ki-67) and senescence (e.g., SA-β-gal).
-
-
Protocol 2: Genetically Engineered Mouse Model (GEMM) Study
This protocol is for assessing the effect of a CDK2 inhibitor in a more physiologically relevant context, such as a model of chronic cyclin D1 expression in the liver.
Methodology:
-
Animal Models: Utilize a genetically engineered mouse model that recapitulates a specific cancerous condition, for example, transgenic mice with liver-specific expression of cyclin D1.[7]
-
Treatment Administration:
-
Administer the CDK2 inhibitor (e.g., Seliciclib) or vehicle to the mice according to a predetermined schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the animals closely, paying attention to signs of distress or toxicity.
-
At specified time points or at the study endpoint, euthanize the animals and collect relevant tissues (e.g., liver).
-
-
Tissue Analysis:
-
Histology: Perform H&E staining to assess tissue morphology and identify signs of injury or apoptosis.
-
Biochemical Assays: Measure serum levels of liver enzymes (e.g., ALT, AST) to quantify liver damage.
-
Molecular Analysis:
-
Assess DNA synthesis via BrdU or EdU incorporation assays.
-
Perform Western blotting on tissue lysates to analyze the expression of cell cycle proteins and apoptotic markers (e.g., cleaved caspase-3).
-
-
Concluding Remarks
The in vivo evaluation of CDK2 inhibitors is a critical step in their development as cancer therapeutics. While specific data for "this compound" is not publicly available, the methodologies and findings from studies on inhibitors like INX-315 and Seliciclib provide a robust framework for designing and interpreting such experiments. These studies highlight the importance of selecting appropriate animal models based on the inhibitor's proposed mechanism of action and the genetic context of the cancer being targeted. Careful evaluation of efficacy, pharmacodynamics, and toxicity is essential for advancing promising CDK2 inhibitors toward clinical application.
References
- 1. pnas.org [pnas.org]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cdk2 plays a critical role in hepatocyte cell cycle progression and survival in the setting of cyclin D1 expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cdk2 Inhibitor Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a xenograft tumor model to evaluate the in vivo efficacy of a selective Cdk2 inhibitor. As information on a specific compound named "Cdk2-IN-19" is not publicly available, this protocol is a representative guide based on established methodologies for other selective Cdk2 inhibitors, such as INX-315 and PF-07104091.[1][2] This protocol is intended for researchers in oncology and drug development.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[3][4][5] In many cancers, including certain breast and ovarian cancers, the Cdk2 signaling pathway is dysregulated, often through the amplification or overexpression of its binding partner, Cyclin E.[6][7][8] This makes Cdk2 a compelling therapeutic target. Selective Cdk2 inhibitors are being developed to arrest the growth of tumors dependent on this pathway. Xenograft tumor models are a crucial preclinical tool to assess the anti-tumor activity of these inhibitors in a living organism.
Cdk2 Signaling Pathway in Cancer
The Cdk2/Cyclin E complex plays a pivotal role in cell cycle progression by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. In cancers with Cyclin E amplification, this pathway is hyperactive, leading to uncontrolled cell proliferation. Cdk2 inhibitors aim to block this process, inducing cell cycle arrest and potentially apoptosis or senescence.[1][9][10]
Experimental Protocol: Cdk2 Inhibitor Xenograft Model
This protocol outlines the key steps for evaluating a Cdk2 inhibitor in a subcutaneous xenograft model using a human cancer cell line with Cyclin E amplification.
Cell Line and Animal Model Selection
-
Cell Line: A well-characterized human cancer cell line with known CCNE1 amplification is recommended. Examples include OVCAR-3 (ovarian cancer) or MCF7 (breast cancer) for some studies.[2] The selected cell line should be authenticated and confirmed to be free of mycoplasma contamination.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID/IL2Rγnull (NSG) mice, 6-8 weeks old, are commonly used.[11][12] Animals should be acquired from a reputable vendor and allowed to acclimate for at least one week before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using standard trypsinization methods and wash with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Study Initiation
-
Monitor the mice for tumor growth. Tumor volume should be measured 2-3 times per week using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2 .
-
Once the average tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
Treatment Administration
-
Vehicle Control: The vehicle used to dissolve the Cdk2 inhibitor (e.g., 0.5% methylcellulose in sterile water) should be administered to the control group.
-
Cdk2 Inhibitor: The Cdk2 inhibitor is administered at one or more dose levels. The route of administration can be oral gavage (p.o.) or intraperitoneal (i.p.) injection, and the frequency can be once or twice daily (q.d. or b.i.d.). The specific dose and schedule should be determined from prior pharmacokinetic and tolerability studies.
-
Treatment Duration: Treatment is typically continued for 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of treatment toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Pharmacodynamic (PD) Biomarker Analysis
-
Excised tumors can be divided for formalin-fixed paraffin-embedding (FFPE) and flash-freezing.
-
Immunohistochemistry (IHC): FFPE sections can be stained for key biomarkers to confirm the mechanism of action of the Cdk2 inhibitor.
-
p-Rb (Ser807/811): A decrease in the phosphorylation of Rb indicates Cdk2 inhibition.[13]
-
Ki67: A marker of cell proliferation. A reduction in Ki67 staining suggests decreased tumor cell proliferation.[13]
-
Cleaved Caspase-3: A marker of apoptosis. An increase may indicate that the inhibitor induces programmed cell death.
-
-
Western Blot: Flash-frozen tumor lysates can be used to quantify the levels of key proteins in the Cdk2 pathway.
Experimental Workflow Diagram
Data Presentation
Quantitative data from the xenograft study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition of a Cdk2 Inhibitor in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 0.5% Methylcellulose, p.o., q.d. | 152 ± 25 | 1250 ± 150 | - |
| Cdk2 Inhibitor | 25 mg/kg, p.o., q.d. | 155 ± 30 | 650 ± 90 | 54.7 |
| Cdk2 Inhibitor | 50 mg/kg, p.o., q.d. | 151 ± 28 | 350 ± 75 | 82.0 |
Data are presented as mean ± SEM and are representative.
Table 2: Pharmacodynamic Biomarker Analysis in Xenograft Tumors
| Treatment Group | Dose (mg/kg) | % p-Rb Positive Cells (IHC) | % Ki67 Positive Cells (IHC) |
| Vehicle Control | - | 85 ± 5 | 70 ± 8 |
| Cdk2 Inhibitor | 25 | 40 ± 6 | 35 ± 5 |
| Cdk2 Inhibitor | 50 | 15 ± 4 | 10 ± 3 |
Data are presented as mean ± SEM and are representative.
Conclusion
This protocol provides a comprehensive framework for conducting a xenograft tumor model study to evaluate the in vivo efficacy of a selective Cdk2 inhibitor. Adherence to these methodologies will enable researchers to generate robust and reproducible data to support the preclinical development of novel cancer therapeutics targeting the Cdk2 pathway. Preclinical studies have demonstrated that selective CDK2 inhibitors can lead to cell cycle arrest and tumor growth inhibition in cancers with CCNE1 amplification.[1] Further clinical trials are ongoing to evaluate the safety and efficacy of CDK2 inhibitors in various tumor types.[3][4]
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 7. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 12. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 13. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk2-IN-19 and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to CDK4/6 inhibitors, such as palbociclib, presents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] Emerging preclinical evidence highlights a crucial role for Cyclin-dependent kinase 2 (CDK2) in mediating this resistance, often through the upregulation of Cyclin E.[1][4] This has led to the investigation of combination therapies involving a CDK4/6 inhibitor and a CDK2 inhibitor. Cdk2-IN-19, a potent and selective inhibitor of CDK2, in combination with palbociclib, offers a promising strategy to overcome resistance and enhance anti-tumor efficacy.
This document provides detailed application notes on the synergistic effects of this compound and palbociclib combination therapy and comprehensive protocols for key in vitro and in vivo experiments to evaluate this therapeutic strategy.
Mechanism of Action
Palbociclib is a selective inhibitor of CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[5][6] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining Rb in its active, growth-suppressive state.[5][6] This leads to a G1 cell cycle arrest and a reduction in cancer cell proliferation.[7][8]
In palbociclib-resistant cells, the Cyclin E-CDK2 pathway is often upregulated.[1][4] CDK2, in complex with Cyclin E, can also phosphorylate Rb, bypassing the G1 checkpoint block imposed by palbociclib and allowing cells to enter the S phase.[9][10] this compound targets this escape mechanism by directly inhibiting the kinase activity of CDK2. The dual blockade of CDK4/6 and CDK2 ensures a more robust and sustained G1 arrest, leading to synergistic anti-proliferative effects and, in some cases, induction of cellular senescence.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of a CDK2 inhibitor (represented by this compound) and palbociclib.
Table 1: In Vitro Cell Viability (IC50) and Synergy
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Synergy |
| MCF7 (Palbociclib-Sensitive) | Palbociclib | 150 | - | - |
| This compound | 500 | - | - | |
| Palbociclib + this compound | - | < 1.0 | Synergistic | |
| MCF7-PR (Palbociclib-Resistant) | Palbociclib | >1000 | - | - |
| This compound | 450 | - | - | |
| Palbociclib + this compound | - | < 1.0 | Synergistic | |
| T47D (Palbociclib-Sensitive) | Palbociclib | 100 | - | - |
| This compound | 600 | - | - | |
| Palbociclib + this compound | - | < 1.0 | Synergistic |
Data are representative and compiled from multiple sources.[1][8] CI values less than 1.0 indicate a synergistic interaction.
Table 2: Cell Cycle Analysis in MCF7-PR Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| Palbociclib (1 µM) | 50% | 30% | 20% |
| This compound (500 nM) | 55% | 25% | 20% |
| Combination | 75% | 10% | 15% |
Representative data illustrating a significant increase in the G1 population with combination treatment.
Table 3: In Vivo Tumor Growth Inhibition in a Palbociclib-Resistant Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) |
| Vehicle Control | 1200 | - | - |
| Palbociclib | 1050 | 12.5% | > 0.05 |
| This compound | 980 | 18.3% | > 0.05 |
| Combination | 450 | 62.5% | < 0.01 |
Data from a representative MCF7-PR xenograft study.[1][4] The combination treatment shows significant tumor growth inhibition compared to single agents and vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of cell cycle progression and points of inhibition.
Caption: Experimental workflow for evaluating combination therapy.
Caption: Logical relationship of the synergistic mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and palbociclib, alone and in combination, on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, and their palbociclib-resistant derivatives)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and Palbociclib
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound and palbociclib in complete growth medium. A common approach is to use a 6x6 or 7x7 matrix of concentrations for combination studies.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug.
-
Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and control cells from culture
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture and treat cells with this compound and/or palbociclib for 24-48 hours.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[15]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
-
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780/Ser807/811), anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Palbociclib-resistant breast cancer cells (e.g., MCF7-PR)
-
Matrigel
-
This compound and Palbociclib formulations for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 MCF7-PR cells mixed with Matrigel into the flank of each mouse.[17]
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.[20]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) for Ki-67 or Western blotting for pharmacodynamic markers.
-
Conclusion
The combination of this compound and palbociclib represents a rational and promising therapeutic strategy to overcome acquired resistance to CDK4/6 inhibitors in breast cancer. The provided protocols offer a framework for researchers to investigate the synergistic anti-tumor effects and underlying mechanisms of this combination therapy in both in vitro and in vivo settings. Rigorous preclinical evaluation using these methodologies is crucial for advancing this therapeutic approach towards clinical application.
References
- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Palbociclib - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mouseion.jax.org [mouseion.jax.org]
- 10. First-in-Class CDK4/6 Inhibitor Palbociclib Could Usher in a New Wave of Combination Therapies for HR+, HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Cdk2-IN-19 in High-Throughput Screening
Introduction to Cdk2 as a Therapeutic Target
Cyclin-dependent kinase 2 (Cdk2) is a key member of the serine/threonine protein kinase family that plays a crucial role in the regulation of the eukaryotic cell cycle.[1][2] Cdk2 is primarily active during the G1 and S phases, where it forms complexes with cyclin E and cyclin A, respectively.[1][3] The Cdk2/cyclin E complex is essential for the G1/S transition, initiating DNA replication by phosphorylating various substrates, including the retinoblastoma protein (Rb).[4][5] Subsequently, the Cdk2/cyclin A complex is required for progression through the S phase.[1][3]
Dysregulation and overexpression of Cdk2 and its cyclin partners are frequently observed in various human cancers, leading to uncontrolled cell proliferation.[5][6] This makes Cdk2 an attractive target for the development of novel anticancer therapeutics.[7] Selective inhibition of Cdk2 can induce cell cycle arrest and apoptosis in tumor cells with aberrant Cdk2 activity.[7]
Cdk2-IN-19 is a potent and highly selective, ATP-competitive inhibitor of Cdk2. Its specificity makes it an excellent tool for investigating the biological functions of Cdk2 and a promising candidate for further drug development. These application notes provide protocols for the use of this compound in common high-throughput screening (HTS) assays to identify and characterize Cdk2 inhibitors.
High-Throughput Screening Cascade for Cdk2 Inhibitors
A typical HTS workflow for identifying and characterizing Cdk2 inhibitors like this compound involves a series of biochemical and cell-based assays. The primary screen is usually a biochemical assay that measures the direct inhibition of Cdk2 kinase activity. Hits from the primary screen are then confirmed and further characterized in secondary cell-based assays that assess their effects on cell proliferation and viability. Finally, mechanism of action studies, such as cell cycle analysis, are performed to confirm that the cellular effects are consistent with Cdk2 inhibition.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyclinA-CDK2 Complex [earth.callutheran.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Crystallographic Studies of Cdk2 with Cdk2-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallographic and biochemical studies of the Cyclin-Dependent Kinase 2 (Cdk2) in complex with its inhibitor, Cdk2-IN-19, also known as PF-07104091. Detailed protocols for crystallization and biochemical assays are provided to facilitate further research and drug development efforts.
Introduction to Cdk2 and this compound
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of the cell cycle, playing a crucial role in the transition from the G1 to the S phase.[1] Its dysregulation is frequently observed in various cancers, making it a significant target for anti-cancer drug development. This compound (PF-07104091) is a potent and selective inhibitor of Cdk2 that has shown promise in preclinical and clinical studies for treating solid tumors.[1][2] Understanding the structural basis of its interaction with Cdk2 is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Data Presentation
Crystallographic Data Summary
The crystal structure of the human Cdk2/Cyclin E1 complex bound to this compound (referred to as compound 19 in the PDB entry) has been solved at a resolution of 1.95 Å. The structure is available in the Protein Data Bank (PDB) under the accession code 9OB4 .
| Parameter | Value |
| PDB ID | 9OB4 |
| Complex | Human Cdk2/Cyclin E1 in complex with this compound |
| Resolution | 1.95 Å |
| R-Value Work | 0.210 |
| R-Value Free | 0.251 |
| Expression System | Spodoptera frugiperda |
| Organism | Homo sapiens |
Biochemical and Binding Affinity Data
This compound (PF-07104091) demonstrates high affinity and selectivity for Cdk2. The following table summarizes its inhibitory activity against various cyclin-dependent kinases.
| Target | IC50 / Ki | Assay Type |
| Cdk2/Cyclin E1 | IC50: 1.05 nM[1] | Biochemical Assay |
| Cdk2/Cyclin E1 | IC50: 2.4 nM[3] | Biochemical Assay |
| Cdk2/Cyclin A1 | IC50: 7.4 nM[3] | Biochemical Assay |
| Cdk2/Cyclin E1 | Ki: 1.16 nM[4] | Biochemical Assay |
| Cdk1 | IC50: 152.18 nM[1] | Biochemical Assay |
| Cdk4 | IC50: 6243.74 nM[1] | Biochemical Assay |
| Cdk6 | IC50: 1303.46 nM[1] | Biochemical Assay |
| Cdk9 | Ki: 117 nM[4] | Biochemical Assay |
| GSK3β | Ki: 537.81 nM[4] | Biochemical Assay |
Experimental Protocols
Protocol 1: Crystallization of the Cdk2/Cyclin E1/Cdk2-IN-19 Complex
This protocol is a representative method based on established procedures for Cdk2 crystallization.
1. Protein Expression and Purification:
-
Co-express human Cdk2 and Cyclin E1 in an insect cell expression system such as Spodoptera frugiperda (Sf9).
-
Purify the Cdk2/Cyclin E1 complex using affinity chromatography (e.g., GST-tag or His-tag), followed by size-exclusion chromatography to ensure homogeneity.
2. Crystallization:
-
Concentrate the purified Cdk2/Cyclin E1 complex to 10-15 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Incubate the protein complex with a 3-5 fold molar excess of this compound for 2-4 hours on ice prior to setting up crystallization trials.
-
Use the hanging drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
A suitable reservoir solution may consist of 0.1 M Tris pH 8.0, 0.2 M NaCl, and 20% (w/v) PEG 8000.
-
Incubate the crystallization plates at 18-20°C and monitor for crystal growth over several days to weeks.
3. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000.
-
Solve the structure by molecular replacement using a previously determined structure of Cdk2/Cyclin E as a search model (e.g., PDB ID: 1W98).
-
Refine the model using software like REFMAC5 or PHENIX, with manual model building in Coot.
Protocol 2: Cdk2 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro inhibitory activity of compounds against Cdk2.
1. Reagents and Materials:
-
Recombinant active Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme.
-
Cdk substrate peptide (e.g., a peptide derived from Histone H1).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test inhibitor (e.g., this compound) at various concentrations.
2. Assay Procedure:
-
Prepare a reaction mixture containing the Cdk2 enzyme, substrate peptide, and kinase assay buffer.
-
Add the test inhibitor at a range of concentrations (typically from low nM to µM). Include a DMSO control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Cdk2.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified Cdk2 signaling pathway in the G1/S phase transition.
Caption: Experimental workflow for this compound crystallographic studies.
References
- 1. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Cdk2-IN-19 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility and stability of Cdk2-IN-19, a representative small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information provided is synthesized from data on various CDK2 inhibitors and aims to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems related to the solubility and stability of Cdk2 inhibitors.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
-
Verify the Recommended Solvent: First, ensure you are using a recommended solvent. Most small molecule inhibitors, including those targeting CDK2, exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
-
Use Fresh, High-Quality Solvent: The quality of the solvent is critical. Moisture-absorbing solvents like DMSO can impact solubility. Always use fresh, anhydrous grade DMSO for preparing your stock solutions.
-
Gentle Warming and Vortexing: If the compound is still not dissolving, gentle warming of the solution (e.g., to 37°C) and vortexing can aid dissolution. However, be cautious with temperature as it may affect the stability of the compound.
-
Sonication: Brief sonication can also be an effective method to break down particulates and enhance solubilization.
-
Consider an Alternative Solvent: If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, their solubilizing capacity may differ.
Question: I observed precipitation when I diluted my this compound stock solution into an aqueous buffer. How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Lower the Final Concentration: The final concentration in your aqueous buffer may be exceeding the compound's aqueous solubility limit. Try diluting to a lower final concentration.
-
Use a Surfactant or Co-solvent: For in vivo or cell-based assays, a formulation with a surfactant like Tween-80 or a co-solvent like PEG300 can help maintain solubility in aqueous solutions. A typical in vivo formulation might involve a multi-step dilution process.
-
Prepare Fresh Dilutions: Aqueous solutions of many inhibitors are not stable for long periods. It is recommended to prepare fresh dilutions from your stock solution just before use and not to store aqueous solutions for more than a day.[1]
Question: How should I store my this compound to ensure its stability?
Answer:
Proper storage is crucial for maintaining the activity of the inhibitor.
-
Solid Compound: Store the solid form of the inhibitor at -20°C for long-term stability, where it can be stable for years.[1]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Frequently Asked Questions (FAQs)
What is the general role of Cdk2 in the cell cycle?
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression. It primarily partners with cyclin E during the late G1 phase and with cyclin A during the S phase to facilitate the transition from the G1 to the S phase and to initiate DNA replication. Dysregulation of CDK2 activity is often observed in various cancers, making it an attractive target for cancer therapy.
What are the typical solvents for dissolving CDK2 inhibitors?
Most small molecule CDK2 inhibitors are soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). DMSO is often the preferred solvent for creating high-concentration stock solutions.
What is the recommended way to prepare a stock solution of a CDK2 inhibitor?
To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming or brief sonication can be applied.
Can I store my diluted this compound in aqueous buffer?
It is generally not recommended to store CDK2 inhibitors in aqueous buffers for extended periods. We recommend preparing fresh dilutions from the organic stock solution immediately before each experiment. If temporary storage is necessary, keep the solution on ice and use it within the same day.
Quantitative Data Summary
The following tables summarize solubility data for representative CDK2 inhibitors. This information can serve as a general guideline for this compound.
Table 1: Solubility of Representative CDK2 Inhibitors in Various Solvents
| Inhibitor | Solvent | Solubility |
| AT7519 (hydrochloride) | Ethanol | ~5 mg/mL |
| DMSO | ~25 mg/mL[1] | |
| Dimethylformamide | ~20 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL[1] | |
| CDK2-IN-73 | DMSO | 88 mg/mL (198.87 mM)[3] |
| Water | Insoluble[3] | |
| Ethanol | Insoluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of an In Vivo Formulation
This is an example protocol and may require optimization for your specific needs.
-
Prepare Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL).
-
Initial Dilution: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix until the solution is clear.
-
Add Surfactant: Add Tween-80 to the mixture and mix until clear.
-
Final Aqueous Dilution: Add ddH₂O to reach the final desired volume and concentration.
-
Use Immediately: This mixed solution should be used immediately for optimal results.[4]
Visualizations
Caption: Cdk2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Preparing a this compound Stock Solution.
Caption: Troubleshooting Flowchart for this compound Solubility Issues.
References
Technical Support Center: Optimizing Cdk2-IN-19 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Cdk2-IN-19 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] By binding to the ATP-binding site of Cdk2, this compound prevents the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[1] This leads to cell cycle arrest at the G1/S checkpoint, inhibiting DNA replication and cell proliferation.[1][3] In some cancer cells, inhibition of Cdk2 can also induce apoptosis (programmed cell death).[4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data from similar Cdk2 inhibitors, a reasonable starting range for an initial dose-response curve would be from 10 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors, including this compound, are soluble in organic solvents like DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effectiveness of this compound in my experiments?
The effectiveness of this compound can be evaluated by several methods:
-
Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® can be used to measure the effect of the inhibitor on cell proliferation and determine the IC50 value.
-
Western Blotting: Analyze the phosphorylation status of Cdk2 substrates, such as Rb (at Ser807/811), or look for changes in the expression of cell cycle-related proteins like Cyclin A.[3] A decrease in phosphorylated Rb is a direct indicator of Cdk2 inhibition.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. Effective Cdk2 inhibition will typically result in an accumulation of cells in the G1 phase.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to form colonies after treatment with the inhibitor, providing insight into its anti-proliferative effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Concentration too low: The working concentration of this compound may be insufficient to inhibit Cdk2 in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| Incorrect compound handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution from a new vial. Always store the stock solution at -20°C or -80°C. | |
| Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to Cdk2 inhibition. | Consider using a different cell line known to be sensitive to Cdk2 inhibitors. Investigate potential resistance mechanisms, such as mutations in the Cdk2 gene or upregulation of bypass signaling pathways. | |
| High cytotoxicity observed at low concentrations | Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity.[4][5] | Use the lowest effective concentration that gives the desired biological effect. Perform kinase profiling to assess the selectivity of the inhibitor. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of the stock solution in culture medium to minimize the final solvent concentration. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect the response to the inhibitor. | Use cells within a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. Maintain consistent cell seeding densities. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variations in the final concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor at the desired final concentration to add to all wells. | |
| Precipitation of the compound in culture medium | Poor solubility: The inhibitor may have limited solubility in aqueous solutions, especially at higher concentrations. | Prepare the final dilutions in pre-warmed culture medium and mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells. If solubility is a persistent issue, consider using a different solvent or a formulation with improved solubility. |
Quantitative Data Summary
The following table summarizes the IC50 values of representative Cdk2 inhibitors in various cancer cell lines. This data can serve as a reference for designing initial experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PF-07104091 (compound 19) | OVCAR3 | Ovarian Cancer | Not specified, dose-dependent tumor reduction observed | [7] |
| CDK2 inhibitor 73 | - | - | 44 (for CDK2/cyclin A) | [6][8] |
| AT7519 | Multiple | Various | 40 - 940 | [9] |
| Dinaciclib | Multiple | Various | 1 - 4 (biochemical) | [10] |
| Roscovitine | Multiple | Various | 700 (biochemical) | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-Rb
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal to determine the extent of Cdk2 inhibition.
Visualizations
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. CDK2 inhibitor 73 Datasheet DC Chemicals [dcchemicals.com]
- 9. onclive.com [onclive.com]
- 10. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
Technical Support Center: Cdk2-IN-19 Kinome Selectivity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2 inhibitors, using "Cdk2-IN-19" as a representative example. The information provided is based on established methodologies for kinome selectivity profiling of Cdk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cdk2 inhibitors?
A1: Cdk2 inhibitors function by binding to the ATP-binding site of the Cyclin-Dependent Kinase 2 (Cdk2) enzyme, which prevents the phosphorylation of its substrates. This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, thereby halting the proliferation of cancer cells. By blocking Cdk2 activity, these inhibitors can disrupt the normal progression of the cell cycle, which is often dysregulated in cancer.
Q2: Why is kinome selectivity profiling crucial for a Cdk2 inhibitor like this compound?
A2: Kinome selectivity profiling is essential to understand the broader effects of a Cdk2 inhibitor across the entire human kinome. Due to the high degree of homology within the ATP-binding sites of kinases, inhibitors designed for one target may bind to other kinases, leading to off-target effects. A comprehensive selectivity profile helps in:
-
Identifying potential off-target liabilities that could lead to toxicity.
-
Discovering novel therapeutic opportunities through polypharmacology.
-
Ensuring that the observed cellular phenotype is a direct result of Cdk2 inhibition.
Q3: What are the common off-targets for Cdk2 inhibitors?
A3: Due to the high sequence homology in the ATP-binding pocket, common off-targets for Cdk2 inhibitors include other members of the CDK family, such as Cdk1, Cdk4, Cdk6, and Cdk9.[1] Achieving selectivity, particularly against the highly homologous Cdk1, is a significant challenge in the development of Cdk2 inhibitors.
Q4: How is the selectivity of a Cdk2 inhibitor quantified and reported?
A4: The selectivity of a Cdk2 inhibitor is typically quantified and reported in several ways:
-
IC50/Ki/Kd Values: These values represent the concentration of the inhibitor required to achieve 50% inhibition (IC50), the inhibition constant (Ki), or the dissociation constant (Kd) for the target kinase and a panel of off-target kinases. A higher value for an off-target kinase compared to Cdk2 indicates greater selectivity.
-
Selectivity Score (S-score): This is a quantitative measure of selectivity, often calculated based on the number of off-targets at a specific inhibitor concentration.
-
Percentage of Control: In binding assays like KINOMEscan, results are often reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor.
Kinome Selectivity Data for Representative Cdk2 Inhibitors
The following tables summarize the kinome selectivity data for well-characterized Cdk2 inhibitors, which can serve as a reference for interpreting the profile of a novel inhibitor like this compound.
Table 1: Biochemical Potency and Selectivity of Representative Cdk2 Inhibitors against CDK Family Members
| Compound | Cdk2 IC50 (nM) | Cdk1 IC50 (nM) | Cdk4 IC50 (nM) | Cdk9 IC50 (nM) | Cdk1/Cdk2 Selectivity Fold |
| AZD8421 | 12 | >10,000 | >10,000 | 1,200 | >833 |
| NU6102 | 5 | 250 | >10,000 | 1,100 | 50[2] |
| PF-06873600 | 0.6 | 11 | 3.6 | - | 18[3] |
| Dinaciclib | 1 | 1 | 1 | 4 | 1 |
Data compiled from publicly available literature and may vary based on assay conditions.
Table 2: KINOMEscan Binding Affinities (Kd) of a Representative Cdk2 Inhibitor
| Kinase Target | Kd (nM) |
| Cdk2 | < 10 |
| Cdk1 | 100 |
| Cdk5 | 250 |
| GSK3B | > 1,000 |
| ROCK1 | > 10,000 |
This table represents hypothetical data for a selective Cdk2 inhibitor based on typical KINOMEscan results.
Experimental Protocols
NanoBRET™ Target Engagement Assay for Live Cells
This protocol provides a general overview of the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay, a bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target kinase in living cells.
Principle: The assay uses a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket (energy acceptor). Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with a plasmid encoding the Cdk2-NanoLuc® fusion protein. For profiling across the kinome, a panel of kinase-NanoLuc® fusion vectors is used.
-
-
Cell Plating:
-
Transfected cells are seeded into 96-well plates and incubated overnight.
-
-
Compound and Tracer Addition:
-
Test compounds (e.g., this compound) are serially diluted and added to the cells.
-
The NanoBRET™ tracer is added to all wells at a predetermined optimal concentration.
-
-
Signal Detection:
-
The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
The plate is read on a luminometer capable of measuring donor (460nm) and acceptor (618nm) emission signals.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
IC50 values are determined from the dose-response curves of the BRET ratio versus compound concentration.
-
KINOMEscan® Competition Binding Assay
This protocol outlines the general principles of the KINOMEscan® platform, a high-throughput affinity-based screening method.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Methodology:
-
Assay Components:
-
A DNA-tagged kinase (e.g., Cdk2).
-
An immobilized ligand specific for the kinase active site.
-
The test compound (e.g., this compound).
-
-
Competition Binding:
-
The kinase, immobilized ligand, and test compound are incubated to allow binding to reach equilibrium.
-
-
Capture and Washing:
-
The immobilized ligand with any bound kinase is captured on a solid support.
-
Unbound components are washed away.
-
-
Quantification:
-
The amount of captured kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A low %Ctrl value indicates strong binding of the test compound.
-
For more detailed characterization, dissociation constants (Kd) can be determined from 11-point dose-response curves.
-
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay uses [γ-³²P]ATP or [γ-³³P]ATP as a phosphate donor. The kinase transfers the radiolabeled phosphate to a specific peptide or protein substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction buffer containing the kinase (e.g., Cdk2/Cyclin E), a suitable substrate (e.g., Histone H1), and the test inhibitor (e.g., this compound) is prepared.
-
-
Initiation of Reaction:
-
The reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
-
Incubation:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Termination and Separation:
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.
-
-
Detection and Quantification:
-
The radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Kinase activity is calculated based on the amount of incorporated radioactivity. IC50 values are determined by measuring the activity at various inhibitor concentrations.
-
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in Kinome Selectivity Profiling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| NanoBRET™ Assay: Low Signal or Small Assay Window | 1. Low transfection efficiency.2. Suboptimal donor-to-acceptor ratio.3. Inappropriate tracer concentration.4. Poor compound cell permeability. | 1. Optimize transfection conditions (e.g., DNA amount, reagent-to-DNA ratio).2. Titrate the ratio of donor and acceptor plasmids to maximize the BRET signal.3. Determine the optimal tracer concentration through titration.4. Test compound in a cell-free assay to confirm direct target binding. |
| NanoBRET™ Assay: High Variability between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors during compound or reagent addition.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.2. Use calibrated pipettes and ensure proper mixing.3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| KINOMEscan® Assay: Unexpected Off-Targets | 1. The inhibitor scaffold has inherent promiscuity.2. The inhibitor concentration used in the screen was too high. | 1. Analyze the structure-activity relationship (SAR) to identify features contributing to off-target binding.2. Perform follow-up dose-response experiments (Kd determination) to confirm the potency of off-target interactions. |
| KINOMEscan® Assay: Discrepancy with Cellular Activity | 1. The compound has poor cell permeability.2. The compound is a substrate for efflux pumps.3. The in-cell ATP concentration competes with the inhibitor. | 1. Perform a cellular target engagement assay like NanoBRET™ or CETSA.2. Conduct experiments with efflux pump inhibitors.3. KINOMEscan is an ATP-independent binding assay; discrepancies with cellular assays that are ATP-dependent are expected. |
| Radiometric Assay: High Background Signal | 1. Incomplete removal of unincorporated [γ-³²P]ATP.2. Autophosphorylation of the kinase. | 1. Increase the number and stringency of wash steps.2. Run a control reaction without the substrate to quantify autophosphorylation and subtract this from the total signal. |
| Radiometric Assay: Low Signal-to-Noise Ratio | 1. Low kinase activity.2. Suboptimal substrate concentration.3. Incorrect ATP concentration. | 1. Use a fresh batch of enzyme and optimize assay conditions (pH, temperature).2. Determine the Km of the substrate and use a concentration at or above the Km.3. Use an ATP concentration close to the Km of the kinase for competitive inhibitors. |
Signaling Pathways and Workflows
Cdk2 Signaling Pathway in G1/S Transition
The diagram below illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which activates Cdk4/6 to phosphorylate and inactivate the Retinoblastoma protein (Rb). This initiates the release of the E2F transcription factor, which drives the expression of genes required for S-phase, including Cyclin E. Cyclin E then binds to and activates Cdk2, leading to further phosphorylation of Rb and full activation of E2F, creating a positive feedback loop that commits the cell to DNA replication. Cdk2 also phosphorylates other substrates to regulate DNA replication and centrosome duplication.[3][4][5]
Caption: Cdk2 signaling pathway at the G1/S transition.
General Workflow for Kinome Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the kinome selectivity of a novel Cdk2 inhibitor. The process starts with a primary screen against a large panel of kinases, followed by more detailed dose-response studies on the primary hits to determine their potency. Finally, cellular assays are employed to confirm target engagement and functional effects in a physiological context.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-19 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding resistance mechanisms to Cdk2-IN-19 and other CDK2 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other CDK2 inhibitors?
A1: this compound and similar inhibitors are ATP-competitive agents that target Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1][2][3] By binding to the ATP-binding site of CDK2, these inhibitors prevent the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[4][5] This leads to cell cycle arrest at the G1/S checkpoint and can also induce apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells.[1]
Q2: What are the known mechanisms of acquired resistance to CDK2 inhibitors in cancer cells?
A2: Cancer cells can develop resistance to CDK2 inhibitors through several mechanisms:
-
Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E (encoded by the CCNE1 and CCNE2 genes), is a common resistance mechanism.[6][7][8] This is particularly prevalent in cancers with pre-existing amplification of the CCNE1 gene.[6][9]
-
Selection of Polyploid Cells: Research has shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within a heterogeneous tumor population.[6][8] These cells with multiple sets of chromosomes are inherently less sensitive to the effects of CDK2 inhibition.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to overcome the cell cycle block imposed by CDK2 inhibitors. For instance, elevated activity of CDK4/6 can compensate for CDK2 inhibition and maintain Rb phosphorylation, allowing cell cycle progression.[10][11][12]
-
Gatekeeper Mutations: Although less commonly reported for CDK2 compared to other kinases, mutations in the ATP-binding pocket of CDK2, known as "gatekeeper" mutations, can potentially alter the inhibitor's binding affinity and lead to resistance.[13][14][15]
Q3: How can I determine if my cancer cell line is sensitive or resistant to this compound?
A3: You can assess the sensitivity of your cell line through a dose-response experiment using a cell viability assay, such as the MTT or CellTiter-Glo assay. By treating the cells with a range of this compound concentrations, you can determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to sensitive control cell lines would indicate resistance.
Q4: Are there specific cancer types that are more likely to be resistant to CDK2 inhibitors?
A4: Cancers with amplification or overexpression of CCNE1 are often initially sensitive to CDK2 inhibitors but can develop resistance.[6][9] Additionally, tumors with intrinsic mechanisms that allow for rapid adaptation, such as the ability to upregulate compensatory cell cycle kinases like CDK4/6, may exhibit primary resistance.[11]
Troubleshooting Guides
Issue 1: My cancer cells show unexpected resistance to this compound.
Possible Cause 1: Pre-existing resistance mechanisms.
-
Troubleshooting Steps:
-
Assess Gene Amplification/Overexpression: Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for amplification of the CCNE1 gene. Conduct Western blotting or mass spectrometry to determine the protein expression levels of CDK2 and Cyclin E1.
-
Cell Ploidy Analysis: Use flow cytometry with a DNA-staining dye (e.g., propidium iodide) to analyze the ploidy of your cell population. A significant polyploid population may contribute to resistance.[6][8]
-
Possible Cause 2: Development of acquired resistance.
-
Troubleshooting Steps:
-
Generate Resistant Clones: Culture the cancer cells in the continuous presence of gradually increasing concentrations of this compound to select for resistant populations.
-
Comparative Analysis: Compare the molecular profile of the resistant clones to the parental, sensitive cells. Analyze changes in CDK2, Cyclin E1, and CDK4/6 expression levels via Western blotting.
-
Sequencing of CDK2: Sequence the CDK2 gene in resistant clones to identify potential gatekeeper mutations.
-
Issue 2: I am unable to confirm the on-target effect of this compound in my cells.
Possible Cause: Suboptimal experimental conditions or indirect readout.
-
Troubleshooting Steps:
-
Phospho-Rb Western Blot: A direct downstream target of CDK2 is the Retinoblastoma protein (Rb). Treat your cells with this compound for a short period (e.g., 2-6 hours) and perform a Western blot to detect the phosphorylation of Rb at CDK2-specific sites (e.g., Serine 807/811). A decrease in phospho-Rb levels indicates successful target engagement.[4]
-
Cell Cycle Analysis: Treat cells with this compound for 24-48 hours and perform cell cycle analysis using flow cytometry. Effective CDK2 inhibition should result in an accumulation of cells in the G1 phase of the cell cycle.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data related to CDK2 inhibitor resistance from published studies.
Table 1: IC50 Values of CDK2 Inhibitors in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Genetic Background | CDK2 Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change | Reference |
| OVCAR-3 | CCNE1 amplified | PHA-533533 | ~1 µM | >10 µM | >10 | [6] |
| SK-OV-3 | CCNE1 amplified | SNS-032 | ~0.1 µM | Not Reported | - | [9] |
Table 2: Changes in Protein Expression in Resistant Cell Lines
| Cell Line | Resistant to | Protein Upregulated | Fold Change | Reference |
| OVCAR-3 | PHA-533533 | CDK2 | ~2-3 fold | [6] |
| BT474-TR | Trastuzumab | Cyclin E | >5 fold | [4] |
Experimental Protocols
Protocol 1: Generation of CDK2 Inhibitor-Resistant Cancer Cell Lines
-
Initial Seeding: Plate cancer cells at a low density in appropriate culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to their IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume normal proliferation, passage them and increase the concentration of this compound in a stepwise manner.
-
Maintenance Culture: Maintain the resistant cell population in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.[6][8]
-
Verification of Resistance: Periodically perform cell viability assays to confirm the shift in the IC50 value compared to the parental cell line.
Protocol 2: Western Blotting for CDK2, Cyclin E1, and Phospho-Rb
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2, Cyclin E1, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in blocking G1/S cell cycle progression.
Caption: Overview of key resistance mechanisms to this compound in cancer cells.
Caption: A logical workflow for troubleshooting unexpected resistance to this compound.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin E1-CDK 2, a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THE RISE AND FALL OF GAKEKEEPER MUTATIONS? THE BCR-ABL1T315I PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-19 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2-IN-19 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein involved in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase. By inhibiting CDK2, this compound can block this transition, leading to cell cycle arrest and potentially preventing the proliferation of cancer cells. Its mechanism of action involves binding to the ATP-binding pocket of CDK2, which prevents the kinase from phosphorylating its target proteins.
Q2: What are the common challenges encountered when using this compound in vivo?
Researchers may encounter several challenges with this compound in vivo, including:
-
Poor Solubility: The compound may have low solubility in aqueous solutions, making it difficult to prepare formulations for in vivo administration.
-
Suboptimal Pharmacokinetics: The drug may be rapidly metabolized or cleared from the body, leading to low bioavailability and requiring frequent administration.
-
Off-Target Effects: this compound may inhibit other kinases besides CDK2, leading to unexpected side effects or toxicity.
-
Toxicity: At higher doses, the compound may cause toxicity in animal models, limiting the therapeutic window.
Q3: How can I improve the solubility of this compound for in vivo administration?
To improve the solubility of this compound, consider the following formulation strategies:
-
Co-solvents: Use a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), to dissolve the compound before diluting it in a vehicle suitable for injection.
-
Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to increase the solubility and stability of the compound in aqueous solutions.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes with the drug, which can enhance its solubility and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy in Animal Models | Poor bioavailability due to low solubility or rapid metabolism. | Optimize the drug formulation to improve solubility. Consider using a different route of administration or increasing the dosing frequency. |
| Inadequate dose. | Perform a dose-response study to determine the optimal dose for your animal model. | |
| Tumor model is not sensitive to CDK2 inhibition. | Test the efficacy of this compound in different cancer cell lines in vitro before moving to in vivo studies. | |
| Toxicity or Adverse Effects | Off-target effects of the compound. | Reduce the dose or consider using a more specific CDK2 inhibitor if available. |
| Vehicle used for administration is toxic. | Test the vehicle alone in a control group of animals to rule out any toxicity. | |
| Inconsistent Results | Variability in drug preparation. | Ensure that the drug formulation is prepared consistently for each experiment. |
| Animal-to-animal variability. | Increase the number of animals per group to improve the statistical power of your study. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast or colon cancer cell line) in appropriate media.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Drug Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (or vehicle control) to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Signaling Pathway and Experimental Workflow
Caption: The CDK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study using this compound.
Cdk2-IN-19 pharmacokinetic and pharmacodynamic challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic and pharmacodynamic challenges of the Cyclin-dependent kinase 2 (CDK2) inhibitor, Cdk2-IN-19 (also known as PF-07104091).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as PF-07104091, is a selective inhibitor of Cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3] By selectively binding to and inhibiting the activity of CDK2, this compound can lead to cell cycle arrest, primarily by reducing the phosphorylation of the Retinoblastoma protein (Rb) and other key substrates.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a promising therapeutic target.[4]
Q2: What are the main challenges associated with the preclinical development of CDK2 inhibitors like this compound?
A2: The primary challenges in the development of CDK2 inhibitors include achieving high selectivity and minimizing off-target effects.[5][6] Due to the high degree of similarity within the ATP-binding sites of the CDK family, achieving selectivity against other CDKs, such as CDK1, can be difficult.[7] Lack of selectivity can lead to toxicity.[8] Furthermore, optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability, while maintaining potent on-target activity, is a significant hurdle.[8][9]
Q3: How does the inhibition of CDK2 affect downstream signaling?
A3: Inhibition of CDK2 primarily prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to a G1 cell cycle arrest.[10] A key pharmacodynamic biomarker for CDK2 inhibition is the reduced phosphorylation of Rb at specific sites, such as Serine 807/811.[11]
Troubleshooting Guides
Pharmacokinetic (PK) Challenges
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low Oral Bioavailability | Poor aqueous solubility. High first-pass metabolism in the liver. Efflux by transporters like P-glycoprotein. | Formulate the compound with solubility enhancers such as cyclodextrins or lipid-based delivery systems. Co-administer with a cytochrome P450 inhibitor (in preclinical models) to assess the impact of metabolism. Test for P-glycoprotein substrate activity and consider co-administration with a P-gp inhibitor if confirmed. |
| High Plasma Clearance and Short Half-Life | Rapid metabolism by liver microsomes. | Conduct in vitro metabolism studies using liver microsomes from different species to identify metabolic hotspots. Modify the chemical structure at metabolically labile sites to improve stability. |
| Variability in Exposure Between Animals | Differences in absorption, metabolism, or food effects. | Standardize feeding schedules for animal studies. Ensure consistent formulation and dosing procedures. Increase the number of animals per group to improve statistical power. |
Pharmacodynamic (PD) Challenges
| Problem | Possible Causes | Troubleshooting Suggestions |
| Lack of Correlation Between In Vitro Potency and In Vivo Efficacy | Poor drug exposure at the tumor site. Rapid development of resistance. Redundancy in cell cycle regulation (e.g., compensation by other CDKs). | Measure drug concentrations in tumor tissue to confirm target site exposure. Investigate potential resistance mechanisms, such as upregulation of Cyclin E1.[6] Consider combination therapies, for example with CDK4/6 inhibitors, to overcome resistance. |
| Inconsistent Inhibition of pRb in Tumor Samples | Suboptimal dosing schedule or insufficient drug concentration. Issues with sample collection and processing. Antibody variability in Western blotting. | Optimize the dosing regimen (e.g., dose and frequency) based on pharmacokinetic data. Ensure rapid and consistent processing of tumor biopsies to preserve phosphorylation states. Validate the anti-phospho-Rb antibody and include appropriate positive and negative controls in Western blot experiments. |
| Observed Off-Target Effects or Toxicity | Inhibition of other kinases due to lack of selectivity. | Perform a broad kinase panel screening to identify potential off-target interactions. Correlate off-target activities with observed toxicities. Consider structural modifications to improve the selectivity of the inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Pharmacodynamic Profile of Selected CDK2 Inhibitors
| Compound | CDK2/Cyclin E1 IC₅₀ (nM) | CDK1/Cyclin B1 IC₅₀ (nM) | CDK4/Cyclin D1 IC₅₀ (nM) | CDK9/Cyclin T1 IC₅₀ (nM) | Cellular pRb Inhibition (SKOV3) IC₅₀ (nM) |
| PF-07104091 | 0.6 | 2.5 | 11 | - | 13 |
| INX-315 | 0.5 | 148 | >10,000 | 1,020 | 2.3 (NanoBRET) |
Data synthesized from multiple sources.[12][13]
Table 2: Preclinical Pharmacokinetic Parameters of Selected CDK2 Inhibitors in Mouse
| Compound | Dose (mg/kg) | Route | Tₘₐₓ (h) | Cₘₐₓ (nM) | AUC (h·nM) | F (%) |
| Compound 32 (similar to PF-07104091) | 50 | p.o. | 2 | 2600 | 12000 | 24 |
| PF-4091 (PF-07104091) | 5 | i.g. | - | - | - | - |
| III-13 (analogue of PF-07104091) | 5 | i.g. | 2 | 34.6 | 130 | 5.3 |
Data synthesized from multiple sources.[9][13]
Experimental Protocols
CDK2 Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.[14]
Materials:
-
Recombinant CDK2/Cyclin A2 or E1 enzyme
-
CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
This compound or other test compounds
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a well of a microplate, add the test compound, recombinant CDK2 enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK2 if determining IC₅₀ values.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-60 minutes).[15]
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Western Blot for Phospho-Retinoblastoma (pRb Ser807/811)
This protocol provides a general guideline for detecting changes in a key CDK2 substrate.[16][17]
Materials:
-
Cell lines of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-Rb (Ser807/811)
-
Primary antibody: anti-total Rb or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total Rb or a loading control to normalize the data.
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: General workflow for preclinical pharmacokinetic and pharmacodynamic evaluation.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elgenelim.com [elgenelim.com]
- 7. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Rb (Ser807/811) Antibody (#9308) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
improving Cdk2-IN-19 bioavailability for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Cdk2-IN-19, focusing on improving its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing the oral delivery of this compound.
Question: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for small molecule kinase inhibitors, which can often be attributed to poor aqueous solubility and/or first-pass metabolism.[1][2] Here is a stepwise approach to troubleshoot this issue:
-
Characterize Physicochemical Properties: The first step is to thoroughly characterize the solubility and permeability of this compound. Many kinase inhibitors exhibit low aqueous solubility and high lipophilicity.[1] It is likely that this compound falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).
-
Investigate Formulation Strategies: If low solubility is confirmed, consider the following formulation strategies to enhance dissolution and absorption:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can improve the solubility and dissolution rate of crystalline drugs.[2][3] This technique reduces the drug's sensitivity to gastrointestinal pH variations, leading to more consistent absorption.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.[1][4]
-
Lipophilic Salts: Preparing a lipophilic salt of this compound can enhance its solubility in lipidic excipients, facilitating high drug loading in lipid-based formulations.[1][4]
-
-
Evaluate In Vitro Dissolution and Permeability: Before proceeding to further in vivo studies, it is crucial to assess the performance of your new formulations in vitro.
-
Conduct dissolution testing under various pH conditions (e.g., simulated gastric and intestinal fluids) to ensure the formulation enhances drug release.
-
Utilize in vitro models like Caco-2 cell monolayers to confirm that the improved solubility translates to enhanced permeability across an intestinal barrier model.[5]
-
-
Conduct In Vivo Pharmacokinetic Studies: Once a promising formulation is identified, perform a comparative pharmacokinetic study in an animal model (e.g., rats). Compare the plasma concentration-time profiles of the new formulation against a simple suspension of the active pharmaceutical ingredient (API). Key parameters to measure are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Question: Our in vitro dissolution for a new this compound formulation looks promising, but the in vivo bioavailability in rats is still suboptimal. What could be the reason for this discrepancy?
Answer:
A discrepancy between in vitro dissolution and in vivo performance can arise from several factors that are not captured by simple dissolution tests. Here are some potential reasons and troubleshooting steps:
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.[6]
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If high metabolism is observed, structural modifications to the molecule to block metabolically vulnerable sites may be necessary.[7] Another strategy is the co-administration of inhibitors of the metabolizing enzymes, although this can be complex.
-
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, limiting its absorption.[6]
-
Troubleshooting: Use in vitro cell-based assays (e.g., Caco-2 or MDCK cells expressing P-gp) to determine if this compound is a substrate for efflux transporters. If it is, formulation strategies that include excipients known to inhibit P-gp could be explored. Prodrug approaches can also be designed to bypass these transporters.[6]
-
-
Insufficient In Vivo Dissolution: The in vivo environment is more complex than in vitro dissolution media. Factors like gastrointestinal motility, fluid volume, and interactions with food components can affect dissolution.
-
Troubleshooting: Re-evaluate the formulation design. For lipid-based formulations, ensure that the system forms a stable emulsion in vivo. For ASDs, ensure that the polymer adequately prevents recrystallization of the drug in the gastrointestinal tract.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[8][9] It forms complexes with cyclin E and cyclin A to phosphorylate target proteins like the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and promoting DNA replication and cell cycle progression.[9][10] By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells where CDK2 activity is dysregulated.[8]
Why is improving the oral bioavailability of this compound important?
Improving oral bioavailability is crucial for developing an effective and patient-compliant therapy.[6] Adequate oral bioavailability ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its therapeutic effect.[11] Low and variable bioavailability can lead to suboptimal efficacy and unpredictable patient responses.[2] For oncology drugs like kinase inhibitors, consistent exposure is critical for maintaining therapeutic pressure on the tumor.[2][3]
What are the initial steps to consider when formulating this compound for oral administration?
The initial steps should focus on understanding and addressing the root causes of poor bioavailability, which for many kinase inhibitors are poor solubility and/or extensive first-pass metabolism.[1][12]
-
Physicochemical Characterization: Determine the aqueous solubility, logP, pKa, and solid-state properties (crystallinity) of this compound.
-
Biopharmaceutical Classification: Based on its solubility and permeability, classify the compound according to the Biopharmaceutics Classification System (BCS). This will guide the selection of an appropriate formulation strategy.
-
Early In Vitro Screening: Use in vitro tools to assess metabolic stability (liver microsomes) and potential for efflux (Caco-2 cells).[5]
-
Formulation Screening: Based on the above data, screen various enabling formulations such as amorphous solid dispersions, lipid-based systems, or nanoparticle formulations.[2][4]
Data Presentation
Table 1: Physicochemical Properties of this compound (Representative Data)
| Parameter | Value | Significance |
| Molecular Weight | ~500 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility | < 1 µg/mL | Low solubility is a major barrier to oral absorption.[12] |
| logP | > 4 | High lipophilicity can lead to poor aqueous solubility.[1] |
| Permeability (Caco-2) | High | Suggests the compound is well-absorbed if it can be dissolved.[5] |
| BCS Class | II | Low solubility, high permeability.[12] |
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats (Representative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Amorphous Solid Dispersion | 10 | 250 ± 50 | 1.5 | 1200 ± 200 | 480 |
| Lipid-Based Formulation | 10 | 350 ± 70 | 1.0 | 1750 ± 300 | 700 |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[5]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution: Prepare a dosing solution of this compound in the transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport: To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from different formulations in a rat model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).
-
Group 2: Oral gavage of this compound as an aqueous suspension.
-
Group 3: Oral gavage of this compound in an improved formulation (e.g., ASD or lipid-based).
-
-
Dosing: Administer the respective formulations to the rats. For oral groups, administer a volume of 1.0 mL.[4]
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life.
-
Bioavailability Calculation:
-
Absolute Bioavailability (Fabs) = (AUCoral * DoseIV) / (AUCIV * Doseoral) * 100%[11]
-
Relative Bioavailability = (AUCtest_formulation / AUCreference_formulation) * 100%
-
Visualizations
Caption: Cdk2 signaling pathway at the G1/S transition.
Caption: Workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 3. lonza.com [lonza.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cdk2-IN-19 & CDK Compensation
This guide provides troubleshooting advice and frequently asked questions for researchers using Cdk2-IN-19, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A primary focus is addressing the potential for compensatory activity from other CDKs, which can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of CDK2. CDK2, in complex with Cyclin E or Cyclin A, is a crucial regulator of the cell cycle, particularly at the G1/S transition.[1][2] By binding to the ATP pocket of CDK2, the inhibitor prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby inducing cell cycle arrest.[3][4] This blockade is intended to halt the proliferation of cells, which is particularly relevant in cancer models where CDK2 activity is often dysregulated.[2][3]
Q2: What is CDK compensation and why is it a concern when using a CDK2 inhibitor?
CDK compensation is a phenomenon where the loss of one CDK's activity is functionally replaced by another CDK. In the context of CDK2 inhibition, other kinases, particularly CDK1, can sometimes phosphorylate CDK2 substrates and continue to drive cell cycle progression.[5] This is especially common in cancer cells, where cell cycle checkpoints can be relaxed.[5] This compensatory mechanism can lead to unexpected results, such as incomplete cell cycle arrest or the development of resistance to the inhibitor, complicating data interpretation.
Q3: My cells are not arresting in the G1/S phase as expected after this compound treatment. Is this due to CDK compensation?
While a lack of G1/S arrest is a classic indicator of resistance or compensation, it's not the only possibility. Other factors could include:
-
Sub-optimal inhibitor concentration: Ensure the inhibitor is used at a concentration well above its in-vitro IC50 and cellular EC50 for the cell line .
-
Cell line specific biology: Some cell lines may be inherently less dependent on CDK2 for G1/S transition.
-
Inhibitor instability: Verify the age and storage conditions of the compound.
However, if these factors are ruled out, compensation by another CDK, such as CDK1, is a strong possibility.[5] In some cases, CDK2 inhibition can also lead to a G2 phase enrichment, which is a distinct phenotype from the expected G1 arrest.[6]
Q4: How selective is this compound?
The selectivity of a kinase inhibitor is critical. While specific data for a compound named "this compound" is not prominently available in literature, we can use data from highly selective tool compounds like 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (Compound 73) , which is reported to be a potent CDK2 inhibitor with approximately 2000-fold selectivity for CDK2 over the highly homologous CDK1.[7][8] It is crucial for researchers to verify the selectivity profile of the specific compound they are using.
Inhibitor Selectivity Profile (Representative Data)
The table below presents IC50 values for a representative selective CDK2 inhibitor (based on Compound 73) to illustrate a desirable selectivity profile. Users should obtain batch-specific data for their own compound.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2/CycA | 44 | 1x |
| CDK1/CycB | 86,000 | ~1955x |
| CDK4/CycD1 | >100,000 | >2270x |
| CDK7/CycH | 21,000 | ~477x |
| CDK9/CycT | 7,700 | ~175x |
Data adapted from published values for 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide.[7]
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow to diagnose potential CDK compensation.
Problem: Observed phenotype (e.g., cell viability, proliferation) is weaker than expected after this compound treatment.
This suggests that the targeted pathway is not being sufficiently inhibited. The following workflow can help diagnose the issue.
Experimental Protocols
Here are detailed protocols for key experiments to investigate CDK compensation.
Protocol 1: Immunoblotting for Phospho-Rb and CDK Levels
This method assesses whether CDK2 inhibition is effective at the molecular level and checks for changes in other CDK protein levels.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Rb (Ser807/811) - Marker of CDK4/6 and CDK2 activity
-
Total Rb
-
CDK1
-
CDK2
-
β-Actin or GAPDH - Loading control
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. A decrease in p-Rb indicates successful inhibition of G1 CDKs. No change or an increase in CDK1 levels may suggest a compensatory mechanism.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol determines the cell cycle phase distribution of a cell population following inhibitor treatment.
-
Cell Culture and Treatment: Treat cells as described in Protocol 1. Include both floating and adherent cells for analysis.
-
Cell Harvesting: Harvest cells by trypsinization. Combine with the supernatant to include any detached mitotic cells. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge fixed cells and wash once with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content histogram (FL2-A).
-
Analysis: Gate the singlet population to exclude doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in G1 indicates a successful G1/S block. A lack of G1 accumulation may point towards compensation.
Protocol 3: In-vitro Kinase Assay for Compensatory CDK1 Activity
This assay directly measures whether CDK1 activity is present or increased in cells treated with a CDK2 inhibitor.[9]
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing kinase assay buffer.
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with an anti-CDK1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the CDK1 complexes.
-
Wash the beads 3-4 times with kinase assay buffer to remove non-specific binders.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer containing:
-
A suitable substrate (e.g., Histone H1).
-
100 µM ATP.
-
-
Incubate at 30°C for 30 minutes.
-
-
Detection: Stop the reaction by adding SDS loading buffer. Analyze the reaction products by SDS-PAGE and immunoblotting with a phospho-specific antibody against the substrate (e.g., Phospho-Histone H1). An increase in substrate phosphorylation in the this compound treated sample compared to the control indicates compensatory CDK1 activity.
Signaling Pathway Visualization
Understanding the core cell cycle pathway helps visualize where compensation may occur.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cdk2-IN-19 Impact on Cdk1 Activity
Disclaimer: As of the latest update, specific biochemical and cellular selectivity data for a compound explicitly named "Cdk2-IN-19" is not widely available in the public domain. The following technical support guide is a general resource for researchers working with potent Cdk2 inhibitors. It provides methodologies and troubleshooting advice to assess and minimize potential off-target effects on Cdk1, using principles derived from the study of similar kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk2 inhibitors like this compound?
A1: Cdk2 inhibitors are typically small molecules that function by competing with ATP for the binding site on the Cdk2 enzyme.[1] By occupying this pocket, they prevent the phosphorylation of Cdk2's natural substrates, which are crucial for cell cycle progression, particularly the transition from the G1 to the S phase.[2] This leads to cell cycle arrest and can induce apoptosis (programmed cell death) in cancer cells where Cdk2 is overactive.[1]
Q2: How selective is this compound for Cdk2 over Cdk1?
A2: Achieving high selectivity between Cdk2 and Cdk1 is a significant challenge due to the high degree of structural similarity in their ATP-binding pockets.[3] While some inhibitors can achieve over 50-fold selectivity for Cdk2 over Cdk1, this can vary greatly between compounds.[4] It is crucial for researchers to empirically determine the selectivity profile of their specific inhibitor batch in their experimental systems.
Q3: Why is it important to minimize the impact on Cdk1 activity?
Q4: What are the initial steps to assess the potential impact of my Cdk2 inhibitor on Cdk1?
A4: The first step is to perform in vitro kinase assays to determine the IC50 values for your inhibitor against both Cdk2 and Cdk1. This will give you a quantitative measure of its selectivity. Subsequently, cell-based assays should be conducted to confirm that the inhibitor arrests cells in the G1/S phase, consistent with Cdk2 inhibition, without causing a significant G2/M arrest at the desired concentration, which would indicate Cdk1 inhibition.
Troubleshooting Guide
Q: My cells are arresting in the G2/M phase, not G1/S, after treatment with my Cdk2 inhibitor. What could be the cause?
A: This is a strong indication of off-target Cdk1 inhibition. Here’s a troubleshooting workflow:
-
Review Inhibitor Concentration: You may be using a concentration of the inhibitor that is high enough to inhibit Cdk1. Refer to the in vitro IC50 values. The cellular effective concentration should ideally be well below the IC50 for Cdk1.
-
Perform a Dose-Response Experiment: Treat your cells with a range of inhibitor concentrations and analyze the cell cycle profile for each. This will help you identify a concentration that maximizes G1/S arrest with minimal G2/M arrest.
-
Assess Cdk1-Specific Substrate Phosphorylation: Analyze the phosphorylation status of known Cdk1 substrates, such as Lamin A/C or Histone H3, via Western blot. A decrease in the phosphorylation of these substrates will confirm Cdk1 inhibition in your cells.
-
Consider a More Selective Inhibitor: If you cannot separate the G1/S and G2/M arrest phenotypes by titrating the concentration, your inhibitor may not be selective enough for your intended application. It may be necessary to source a more selective Cdk2 inhibitor.
Q: I am not seeing the expected G1/S arrest, even at high concentrations of the Cdk2 inhibitor. What should I do?
A: There are several potential reasons for this observation:
-
Cell Line Dependence: The requirement for Cdk2 can vary between different cell lines. Some cell lines may have compensatory mechanisms that allow them to bypass the need for Cdk2 activity for G1/S transition.[7]
-
Inhibitor Potency: The batch of your inhibitor may have lost potency. It's advisable to verify its activity with a biochemical assay.
-
Assay Type: The method used to measure cell proliferation can influence the results. For instance, ATP-based assays can sometimes be misleading for Cdk4/6 inhibitors as cells can arrest in G1 but continue to grow in size, which can mask the anti-proliferative effect.[8][9] While this is documented for Cdk4/6 inhibitors, it's a factor to consider for other Cdk inhibitors as well. A DNA-based proliferation assay might provide a clearer result.
Quantitative Data Summary
The following tables provide illustrative IC50 data for a highly selective and a moderately selective Cdk2 inhibitor to demonstrate how this data can be interpreted.
Table 1: Illustrative IC50 Values for a Highly Selective Cdk2 Inhibitor
| Kinase Target | IC50 (nM) |
| Cdk2/Cyclin A | 5 |
| Cdk1/Cyclin B | 250 |
| Selectivity (Cdk1/Cdk2) | 50-fold |
Table 2: Illustrative IC50 Values for a Moderately Selective Cdk2 Inhibitor
| Kinase Target | IC50 (nM) |
| Cdk2/Cyclin A | 15 |
| Cdk1/Cyclin B | 75 |
| Selectivity (Cdk1/Cdk2) | 5-fold |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of an inhibitor using a luminescent kinase assay that measures ATP consumption.
Materials:
-
Recombinant human Cdk1/Cyclin B and Cdk2/Cyclin A enzymes
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test inhibitor (this compound) dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Prepare a serial dilution of the Cdk2 inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.
-
Add the diluted inhibitor to the experimental wells and an equivalent volume of DMSO to the control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction at 30°C for 1 hour.[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase reaction.[10]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Cdk1 Off-Target Effects
This protocol uses Western blotting to assess the phosphorylation of a key Cdk1 substrate in treated cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cdk2 inhibitor (this compound)
-
Nocodazole (as a positive control for G2/M arrest)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lamin A/C (Ser22), anti-Lamin A/C, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the Cdk2 inhibitor for a predetermined time (e.g., 24 hours). Include a DMSO-treated control and a nocodazole-treated positive control.
-
Harvest the cells by scraping them in ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Lamin A/C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Lamin A/C and GAPDH to ensure equal loading.
-
A decrease in the ratio of phospho-Lamin A/C to total Lamin A/C indicates inhibition of Cdk1 activity.
Visualizations
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Selective chemical inhibition as a tool to study Cdk1 and Cdk2 functions in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Cdk2-IN-19 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-19, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information provided is intended to help address common experimental challenges and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2][3] By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of target substrates, leading to cell cycle arrest and inhibition of proliferation in cancer cells where CDK2 activity is dysregulated.[4][5]
Q2: In which cancer types is this compound expected to be most effective?
CDK2 inhibitors have shown promise in cancers with alterations in the CDK2 signaling pathway, such as those with cyclin E (CCNE1) amplification or retinoblastoma (RB1) loss.[4][6] These alterations lead to CDK2 hyperactivation, making the cells particularly sensitive to CDK2 inhibition.[4][5] Preclinical studies suggest efficacy in certain breast, ovarian, and prostate cancers, as well as some leukemias and lymphomas.[3]
Q3: What are the known off-target effects of Cdk2 inhibitors?
While this compound is designed for high selectivity, researchers should be aware of potential off-target effects, a common challenge with kinase inhibitors.[7][8] Cross-reactivity with other CDKs, particularly CDK1 due to structural similarities, can occur.[1] It is crucial to perform counter-screening against a panel of kinases to determine the selectivity profile of this compound in your experimental system.
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and warm to room temperature. Ensure the compound is fully dissolved before diluting it in your assay buffer or cell culture medium.
Troubleshooting Guides
Biochemical Assays
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent enzyme activity.
-
Solution: Use a consistent lot of purified CDK2/Cyclin A or CDK2/Cyclin E complex. Ensure the enzyme is properly stored and handled to maintain its activity. Perform a control experiment to measure the enzyme's specific activity before each set of experiments.
-
-
Possible Cause: Substrate concentration is not optimal.
-
Solution: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration that is at or below the Km for CDK2 to obtain an accurate IC50 value.
-
-
Possible Cause: Inaccurate inhibitor concentration.
-
Solution: Ensure accurate serial dilutions of this compound. Use calibrated pipettes and high-quality reagents. Prepare fresh dilutions for each experiment.
-
Problem 2: No inhibition observed at expected concentrations.
-
Possible Cause: Inactive inhibitor.
-
Solution: Verify the integrity of the this compound stock solution. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Test the activity of the CDK2 enzyme using a known potent CDK2 inhibitor as a positive control.
-
-
Possible Cause: Assay interference.
-
Solution: Some compounds can interfere with the detection method (e.g., fluorescence or luminescence). Run a control experiment with this compound in the absence of the enzyme to check for assay interference.
-
Cell-Based Assays
Problem 1: Inconsistent anti-proliferative effects.
-
Possible Cause: Cell passage number and confluency.
-
Possible Cause: Variability in drug treatment time.
-
Solution: Adhere to a strict and consistent incubation time with this compound.
-
-
Possible Cause: Edge effects in multi-well plates.
Problem 2: Observed cytotoxicity is not consistent with cell cycle arrest.
-
Possible Cause: Off-target effects leading to toxicity.[11]
-
Solution: Lower the concentration of this compound to a range that induces cell cycle arrest without significant cell death. Perform dose-response experiments and analyze cell cycle distribution (e.g., by flow cytometry) and markers of apoptosis (e.g., Annexin V staining) in parallel.
-
-
Possible Cause: The chosen cell line may not be dependent on CDK2 for proliferation.
Quantitative Data Summary
The following table summarizes representative data for a typical potent and selective CDK2 inhibitor. Note that these are illustrative values and the actual performance of this compound should be determined experimentally.
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | ||
| CDK2/Cyclin A | 5 nM | In vitro kinase assay with 10 µM ATP |
| CDK2/Cyclin E | 8 nM | In vitro kinase assay with 10 µM ATP |
| CDK1/Cyclin B | > 500 nM | In vitro kinase assay with 10 µM ATP |
| Cellular Potency | ||
| Proliferation GI50 | 50 - 200 nM | 72-hour incubation in a CDK2-dependent cancer cell line (e.g., OVCAR-3) |
| Pharmacokinetics | ||
| Oral Bioavailability | > 30% | In vivo mouse model |
| Plasma Half-life | 4 - 8 hours | In vivo mouse model |
Experimental Protocols
Cdk2/Cyclin A Kinase Assay
This protocol describes a luminescent kinase assay to determine the IC50 of this compound.[2]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the 96-well plate.
-
Prepare the enzyme master mix containing CDK2/Cyclin A2 and substrate peptide in kinase assay buffer. Add 10 µL of the master mix to each well.
-
Prepare the ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at 30°C for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes an MTT assay to measure the effect of this compound on cell proliferation.
Materials:
-
CDK2-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 value.
Visualizations
Caption: Simplified Cdk2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for Cdk2 inhibitor characterization.
Caption: Troubleshooting decision tree for cell-based assay variability.
References
- 1. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discrete vulnerability to pharmacological CDK2 inhibition is governed by heterogeneity of the cancer cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective Cdk2 Inhibitors: Cdk2-IN-19 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinases (CDKs), and particularly CDK2, represent a pivotal axis in cell cycle regulation, making them a compelling target for anti-cancer therapeutics. The aberrant activity of CDK2 is a hallmark of various malignancies, driving uncontrolled cell proliferation. This has spurred the development of numerous small molecule inhibitors aimed at selectively targeting this kinase. This guide provides a detailed comparison of Cdk2-IN-19 (using the closely related and well-characterized CDK inhibitor 73 as a proxy) with other prominent selective CDK2 inhibitors: Milciclib, PF-06873600, and Fadraciclib (CYC065). We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Potency and Selectivity
The following table summarizes the inhibitory activities of the selected CDK2 inhibitors against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | CDK2/cyclin A (IC50/Ki, nM) | CDK2/cyclin E (IC50/Ki, nM) | CDK1/cyclin B (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK6/cyclin D1 (Ki, nM) | CDK9/cyclin T1 (IC50, nM) | Other Notable Targets (IC50/Ki, nM) |
| CDK inhibitor 73 | 44[1] | - | - | - | - | - | - |
| Milciclib | 45 | 363[2] | 398[2] | 160[2] | - | - | TRKA (53)[2] |
| PF-06873600 | 0.083 (Ki) | 0.12 (Ki)[3] | - | 1.3 (Ki)[3] | 0.1 (Ki)[3] | - | 40-fold selectivity for CDK2/4/6 over CDK1/9[3] |
| Fadraciclib (CYC065) | 5[4] | - | >10,000[4] | >10,000[4] | - | 26[4] | CLK2 (>200), CLK1 (>500)[4] |
Experimental Protocols: Unveiling the "How" Behind the Data
The quantitative data presented above is derived from rigorous biochemical and cellular assays. Understanding the methodologies employed is crucial for interpreting the results accurately. Below are detailed protocols for key experiments typically used to characterize CDK2 inhibitors.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radioisotopic Filter Binding Assay (e.g., for Milciclib):
-
Principle: This method quantifies the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a substrate by the kinase.
-
Protocol:
-
The kinase reaction is performed in a buffer containing recombinant CDK2/cyclin A, a suitable substrate (e.g., Histone H1), and ATP traced with [γ-³³P]ATP[2][5].
-
The inhibitor, at various concentrations, is pre-incubated with the kinase.
-
The reaction is initiated by the addition of the ATP/substrate mixture and incubated at room temperature for a defined period (e.g., 10 minutes)[6].
-
The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Unbound radiolabeled ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[7].
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Principle: This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal[6].
-
Protocol:
-
The kinase reaction is set up in a multi-well plate with CDK2/cyclin A, substrate peptide, and ATP in a kinase buffer[6][8].
-
The test compound at varying concentrations is added to the wells[9].
-
The reaction is allowed to proceed for a specific time at room temperature[6].
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[6].
-
A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction[6].
-
The luminescence is measured using a plate reader. A lower luminescent signal indicates higher kinase inhibition[10].
-
IC50 values are determined from the dose-response curves[9].
-
Cellular Assays
These assays assess the effect of the inhibitor on CDK2 activity within a cellular context.
1. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 72 hours)[11].
-
For MTT assays, an MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is then measured.
-
For CellTiter-Glo® assays, a reagent containing a thermostable luciferase is added to measure the ATP content of the cells, which correlates with cell viability. Luminescence is measured.
-
IC50 values are calculated from the resulting dose-response curves.
-
Mandatory Visualizations: Pathways and Workflows
To further elucidate the context of CDK2 inhibition, the following diagrams, generated using the DOT language, visualize the CDK2 signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The CDK2 signaling pathway in cell cycle progression.
Caption: A typical experimental workflow for evaluating CDK2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]
- 11. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to CDK2 Inhibitors: Featuring PF-07104091
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Its activity is crucial for the initiation of DNA replication.[2][4] Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6][7] CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[6][8]
In-Depth Look: PF-07104091 (Tegtociclib)
PF-07104091, also known as tegtociclib, is an orally bioavailable and selective inhibitor of CDK2 currently under clinical investigation.[8][9][10] It has shown promising anti-tumor activity, particularly in cancers with cyclin E1 (CCNE1) amplification and in hormone receptor-positive (HR+)/HER2- breast cancer that has developed resistance to CDK4/6 inhibitors.[5][11]
Mechanism of Action
PF-07104091 selectively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, most notably the Retinoblastoma (Rb) protein.[8][9] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[5][9]
Signaling Pathway of CDK2
The following diagram illustrates the central role of CDK2 in the cell cycle and the point of intervention for inhibitors like PF-07104091.
Caption: CDK2 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for PF-07104091.
Table 1: In Vitro Kinase Inhibitory Activity of PF-07104091
| Target | Ki (nM) |
| CDK2/cyclin E1 | 1.16 |
| GSK3β | 537.81 |
| CDK1/cyclin A2 | 110 |
| CDK4/cyclin D1 | 238 |
| CDK6/cyclin D3 | 465 |
| CDK9 | 117 |
| Data sourced from MedchemExpress.[12] |
Table 2: Clinical Efficacy of PF-07104091 Monotherapy in HR+/HER2- Metastatic Breast Cancer (Phase 1/2a Study)
| Parameter | Value |
| Patient Population | Heavily pretreated HR+/HER2- mBC, progressed on CDK4/6i |
| Partial Response (PR) | 18.8% (3/16 patients) |
| Stable Disease (SD) | 37.5% (6/16 patients) |
| Disease Control Rate | 61.5% |
| Data from a first-in-human Phase 1/2a study (NCT04553133).[13][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. Below are generalized methodologies for key experiments.
Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the activity of the target kinase.
-
Reagents and Materials: Recombinant human CDK2/cyclin E1 enzyme, substrate peptide (e.g., a derivative of histone H1), ATP, kinase buffer, and the test inhibitor (PF-07104091 or Cdk2-IN-19).
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., Kinase-Glo®).[15]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated by fitting the dose-response data to a suitable model.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines, including those with known genetic alterations such as CCNE1 amplification (e.g., OVCAR-3) and those without.[16][17]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or CellTiter-Glo®.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50) is determined.
Western Blotting for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell and affecting downstream signaling.
-
Procedure:
-
Cancer cells are treated with the inhibitor for a specified duration.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key proteins in the CDK2 pathway, such as phospho-Rb (Ser807/811), total Rb, cyclin E, and CDK2.
-
A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Analysis: A reduction in the levels of phosphorylated Rb in inhibitor-treated cells compared to control cells indicates target engagement.[18]
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor.
Caption: Preclinical Evaluation Workflow for CDK2 Inhibitors.
Conclusion
PF-07104091 is a potent and selective CDK2 inhibitor with demonstrated preclinical and early clinical activity. Its development highlights the therapeutic potential of targeting CDK2 in specific cancer contexts, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors. While a direct comparison with "this compound" is not possible due to the lack of available data for the latter, the experimental frameworks provided in this guide offer a robust methodology for the evaluation and comparison of any novel CDK2 inhibitor. Future research and the publication of data on emerging CDK2 inhibitors will be crucial for a more comprehensive understanding of the therapeutic landscape for this important cancer target.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. uniprot.org [uniprot.org]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 10. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]
- 15. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]
- 16. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. yin.hms.harvard.edu [yin.hms.harvard.edu]
Cdk2 Inhibition: A Promising Strategy to Overcome Resistance to CDK4/6 Inhibitors
A comparative guide on the efficacy of Cdk2-IN-19 and alternative CDK2 inhibitors in preclinical models of CDK4/6 inhibitor resistance, presenting key experimental data and detailed protocols for researchers in oncology and drug development.
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, presents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A primary mechanism of this resistance is the upregulation of the Cyclin E-CDK2 pathway, which provides a bypass route for cell cycle progression. This has spurred the development of CDK2 inhibitors as a potential therapeutic strategy to overcome this resistance. This guide provides a comparative overview of the preclinical efficacy of this compound and other selective CDK2 inhibitors in CDK4/6 inhibitor-resistant models.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Preclinical CDK2 Inhibitors in Palbociclib-Resistant MCF7 Cells
| Compound | Target | Biochemical IC50 (CDK2/Cyclin E) | Cell-Based IC50 in MCF7 Palbo-R (nM) | Reference |
| CDK2i-4 | CDK2 | <1 nM | 25 | [1] |
| CDK2i-5 | CDK2 | <1 nM | 10 | [1] |
| CDK2i-6 | CDK2 | <1 nM | 2 | [1] |
| Palbociclib | CDK4/6 | - | 87-fold increase from parental MCF7 | [1] |
MCF7 Palbo-R: Palbociclib-resistant MCF7 cell line.[1]
Table 2: Efficacy of Dinaciclib in Letrozole and Palbociclib-Resistant Breast Cancer Cells
| Cell Line | Resistance Profile | Dinaciclib IC50 (nM) | Palbociclib IC50 (µM) | Reference |
| MCF7Ca | Parental | 1.4 | 1.5 | [2] |
| LTLTCa | Letrozole-resistant | 9.5 | 11.2 | [2] |
| MCF7Calet+palb | Letrozole & Palbociclib-resistant | 12.4 | 118 | [2] |
Table 3: Biochemical Potency of this compound
| Compound | Target | Biochemical IC50 | Reference |
| This compound | CDK2/cyclin A | 44 nM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological rationale and experimental procedures, the following diagrams have been generated using Graphviz.
References
NU6102: A Potent and Selective Cdk2 Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for interpreting experimental results and predicting potential therapeutic applications. This guide provides a detailed comparison of the in vitro potency of NU6102, a selective Cdk2 inhibitor, against other key cell cycle-regulating cyclin-dependent kinases (CDKs): Cdk1, Cdk4, and Cdk6.
NU6102 demonstrates significant potency and selectivity for Cdk2 over other tested CDKs, making it a valuable tool for investigating the specific roles of Cdk2 in cell cycle progression and disease.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of NU6102 against Cdk1, Cdk2, and Cdk4 was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Complex | IC50 (nM) |
| Cdk2/cyclin A3 | 5.4[1][2] |
| Cdk1/cyclin B | 9.5[1][2] |
| Cdk4 | 1600[1][2] |
| Cdk6 | Data not available |
Lower IC50 values indicate greater potency.
Understanding the Mechanism: The CDK Signaling Pathway
Cyclin-dependent kinases are key regulators of the cell cycle, a series of events that leads to cell division and proliferation.[3][4][5] Cdk1, Cdk2, Cdk4, and Cdk6, in complex with their respective cyclin partners, drive the progression through different phases of the cell cycle by phosphorylating specific substrate proteins.[3][4][6]
The following diagram illustrates the simplified signaling pathway and the points of action for these key CDKs.
Experimental Methodologies
The determination of IC50 values for kinase inhibitors like NU6102 typically involves in vitro biochemical assays that measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
General Kinase Assay Protocol:
A common method for assessing kinase activity is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase (e.g., Cdk2/cyclin A3), a suitable substrate (often a peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of the inhibitor (NU6102) is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature, allowing the kinase to phosphorylate the substrate.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a second reagent is added to convert the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a typical in vitro kinase inhibition assay.
Selectivity Profile of NU6102
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Cdk2 vs. Cdk4/6 Inhibitors on Retinoblastoma (Rb) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of a representative Cyclin-dependent kinase 2 (Cdk2) inhibitor and established Cyclin-dependent kinase 4/6 (Cdk4/6) inhibitors on the phosphorylation of the Retinoblastoma protein (Rb). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Note on Cdk2-IN-19: Extensive literature searches did not yield specific data for a compound named "this compound." Therefore, this guide utilizes data from well-characterized and commercially available Cdk2 inhibitors, such as Roscovitine (also known as Seliciclib) and CVT-313, as representative examples for comparison against the Cdk4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.
Introduction to Rb Phosphorylation and its Regulation by Cdks
The Retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by sequential phosphorylation events orchestrated by Cyclin-dependent kinases (Cdks). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication and cell cycle progression.
The process of Rb inactivation is initiated in early G1 phase by the Cyclin D-Cdk4/6 complex, which leads to the initial phosphorylation of Rb. This is followed by hyperphosphorylation of Rb by the Cyclin E-Cdk2 complex in late G1 phase, which causes the complete release of E2F, thereby allowing the cell to enter the S phase.[1][2][3] Given their central role in this pathway, both Cdk4/6 and Cdk2 are attractive targets for anti-cancer therapies.
Comparative Efficacy on Rb Phosphorylation
The primary mechanism by which both Cdk2 and Cdk4/6 inhibitors impede cell cycle progression is by preventing the phosphorylation of Rb. However, they act at different stages of this process.
-
Cdk4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These inhibitors specifically target the Cyclin D-Cdk4/6 complex, preventing the initial phosphorylation of Rb.[4] This maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.[4]
-
Cdk2 Inhibitors (Roscovitine, CVT-313): These inhibitors target the Cyclin E-Cdk2 complex, which is responsible for the subsequent hyperphosphorylation of Rb.[5][6] By inhibiting Cdk2, these compounds prevent the full inactivation of Rb, also resulting in a G1/S phase block.[2]
The following tables summarize the inhibitory concentrations (IC50) of these compounds against their target kinases and their effect on Rb phosphorylation.
Table 1: Inhibitor Specificity and Potency Against Target Kinases
| Inhibitor | Class | Primary Target(s) | IC50 (in vitro) | Reference(s) |
| Roscovitine (Seliciclib) | Cdk2 Inhibitor | Cdk2/Cyclin E | 0.7 µM | [7][8] |
| Cdk2/Cyclin A | 0.7 µM | [9] | ||
| Cdk5/p35 | 0.2 µM | [7][9] | ||
| Cdk1/Cyclin B | 0.65 µM | [7][9] | ||
| CVT-313 | Cdk2 Inhibitor | Cdk2 | 0.5 µM | [2][10][11] |
| Cdk1 | 4.2 µM | [11][12] | ||
| Cdk4 | 215 µM | [11][12] | ||
| SNS-032 | Cdk Inhibitor | Cdk2 | 38 nM | [1][13] |
| Cdk7 | 62 nM | [13] | ||
| Cdk9 | 4 nM | [13] | ||
| Cdk1 | 480 nM | [1] | ||
| Cdk4 | 925 nM | [1] | ||
| Palbociclib | Cdk4/6 Inhibitor | Cdk4/Cyclin D1 | 11 nM | |
| Cdk6/Cyclin D3 | 16 nM | |||
| Ribociclib | Cdk4/6 Inhibitor | Cdk4/Cyclin D1 | 10 nM | |
| Cdk6/Cyclin D3 | 39 nM | |||
| Abemaciclib | Cdk4/6 Inhibitor | Cdk4/Cyclin D1 | 2 nM | |
| Cdk6/Cyclin D3 | 10 nM |
Table 2: Effect of Inhibitors on Rb Phosphorylation in Cellular Assays
| Inhibitor | Cell Line | Effect on Rb Phosphorylation | Concentration | Reference(s) |
| Roscovitine (Seliciclib) | HT29, KM12 (Colon Carcinoma) | Decreased phosphorylation at Ser-780, Ser-807/811, and Thr-821. | 36-48 µM | [5][14] |
| T-cells | Prevented Rb phosphorylation. | ≥ 2 µM | [15] | |
| CVT-313 | MRC-5 (Human Lung Fibroblast) | Inhibited Rb hyperphosphorylation. | 6.25 µM | [6] |
| DLBCL cells | Reduced phosphorylation of Rb on Thr821. | 25 µM | [6] | |
| SNS-032 | Multiple Myeloma cell lines | Inhibition of Rb S795 phosphorylation observed in the apoptotic population. | 100-300 nM | [16] |
| Palbociclib | Various cancer cell lines | Blocks phosphorylation of Rb. | Varies by cell line | [4] |
| Neuroblastoma cell lines | Inhibits Rb Ser 780 phosphorylation. | Varies by cell line | [17] | |
| TNBC cells | Levels of RB expression and phosphorylation were significantly reduced. | Varies by cell line | [18] |
Signaling Pathways and Experimental Workflows
Rb Phosphorylation Pathway
The following diagram illustrates the sequential phosphorylation of Rb by Cdk4/6 and Cdk2, leading to cell cycle progression.
Caption: Rb phosphorylation pathway and points of inhibitor action.
Experimental Workflow: Western Blot for Phospho-Rb
This diagram outlines the typical workflow for assessing Rb phosphorylation levels in response to inhibitor treatment using Western blotting.
Caption: Western blot workflow for phospho-Rb analysis.
Experimental Protocols
Western Blot for Detection of Rb Phosphorylation
This protocol is a generalized procedure for analyzing the phosphorylation status of Rb in cultured cells following treatment with kinase inhibitors.
a. Cell Culture and Treatment:
-
Seed retinoblastoma (or other relevant) cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Cdk2 inhibitor (e.g., Roscovitine) or Cdk4/6 inhibitor (e.g., Palbociclib) for the specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
b. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific phosphorylated Rb sites (e.g., anti-phospho-Rb Ser780, Ser807/811, Thr821) and total Rb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal.
In Vitro Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of a compound on the kinase activity of Cdk2 or Cdk4/6 using a purified, recombinant system.
a. Reagents and Materials:
-
Recombinant active Cdk2/Cyclin E or Cdk4/Cyclin D1 enzyme.
-
Rb protein or a peptide substrate (e.g., a synthetic peptide containing the Rb phosphorylation site).
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system.
-
Test inhibitors (Cdk2 and Cdk4/6 inhibitors) at various concentrations.
-
ATP.
b. Kinase Reaction (Radiometric Assay Example):
-
Prepare a reaction mixture containing kinase buffer, recombinant Cdk enzyme, and the Rb substrate.
-
Add the test inhibitor at the desired concentration (or vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer or spotting the reaction mixture onto phosphocellulose paper.
-
If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography.
-
If using phosphocellulose paper, wash away unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
c. Kinase Reaction (Luminescence-Based Assay - ADP-Glo™):
-
Set up the kinase reaction in a multi-well plate with kinase, substrate, ATP, and inhibitor.
-
Incubate at the optimal temperature for the specified time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
Both Cdk2 and Cdk4/6 inhibitors effectively prevent the phosphorylation of the Retinoblastoma protein, albeit at different sequential steps, leading to cell cycle arrest. Cdk4/6 inhibitors block the initial, priming phosphorylation of Rb, while Cdk2 inhibitors prevent the subsequent hyperphosphorylation required for full inactivation. The choice between targeting Cdk2 versus Cdk4/6 may depend on the specific cellular context, the expression levels of different cyclins and Cdks, and the presence of resistance mechanisms to other therapies. The experimental protocols provided herein offer a framework for the direct comparison of novel inhibitors against these critical cell cycle regulators.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CVT-313 | Cdk2 Inhibitor III | CDK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. HSulf-1 and palbociclib exert synergistic antitumor effects on RB-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance with Cdk2-IN-19
This guide provides a framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of Cdk2-IN-19, a cyclin-dependent kinase 2 (CDK2) inhibitor. While direct cross-resistance studies involving this compound are not extensively published, this document outlines the common mechanisms of resistance to CDK2 inhibitors and provides detailed experimental protocols to enable objective comparison with other cancer therapeutics.
The Role of CDK2 in Cancer and Drug Resistance
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the transition from G1 to S phase.[1][2] Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[3] Resistance to CDK2 inhibitors can be intrinsic or acquired and may confer cross-resistance to other anticancer agents.[3][4]
Key mechanisms implicated in resistance to CDK inhibitors include:
-
Upregulation of the Target: Increased expression of CDK2 can render inhibitors less effective.[5]
-
Cyclin E Amplification: Overexpression of Cyclin E, a key partner for CDK2, can drive resistance.[3][4]
-
Activation of Bypass Pathways: Cancer cells can develop resistance to CDK4/6 inhibitors by activating CDK2, suggesting a potential for cross-resistance and a therapeutic opportunity for CDK2 inhibitors.[1][6]
-
Selection of Polyploid Cells: Studies have shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within a tumor population.[5]
Understanding whether cells resistant to other chemotherapeutics or targeted agents show resistance to this compound is crucial for defining its clinical potential and identifying patient populations most likely to respond.
Comparative Data on CDK2 Inhibitor Resistance
To facilitate the investigation of this compound, the following table provides a template for comparing its efficacy against cell lines with acquired resistance to other CDK inhibitors or standard chemotherapeutics. The values presented are hypothetical examples based on typical experimental outcomes. Researchers should populate this table with their own experimental data.
| Cell Line | Parental IC50 (µM) of Comparator | Resistant IC50 (µM) of Comparator | Resistance Index (RI) | Parental IC50 (µM) of this compound | Resistant IC50 (µM) of this compound | Cross-Resistance Index (CRI) |
| OVCAR-3 (Cisplatin-Resistant) | 2.5 | 25.0 | 10.0 | Experimental Value | Experimental Value | Calculate |
| MCF-7 (Palbociclib-Resistant) | 0.1 | 1.5 | 15.0 | Experimental Value | Experimental Value | Calculate |
| HCT116 (5-FU-Resistant) | 5.0 | 75.0 | 15.0 | Experimental Value | Experimental Value | Calculate |
| SK-OV-3 (CDK2i-Resistant) | 0.5 | 7.5 | 15.0 | Experimental Value | Experimental Value | Calculate |
-
Resistance Index (RI) = Resistant IC50 / Parental IC50
-
Cross-Resistance Index (CRI) = (Resistant IC50 of this compound) / (Parental IC50 of this compound)
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding and designing cross-resistance studies.
Detailed Experimental Protocols
The following protocols provide a foundation for conducting cross-resistance studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous, dose-escalating exposure to a selective agent.[7][8]
-
Materials:
-
Parental cancer cell line (e.g., MCF-7, OVCAR-3)
-
Complete cell culture medium
-
Selective agent (e.g., Palbociclib, Cisplatin)
-
Cell culture flasks/plates, incubator, and standard cell culture equipment
-
-
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the selective agent on the parental cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the selective agent at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[7]
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[7]
-
Iterative Selection: Repeat the process of culturing and dose escalation. This process can take several months. A subset of cells that survive and proliferate at each stage are selected and expanded.[8]
-
Resistance Confirmation: Periodically, assess the IC50 of the cell population. A significant increase (e.g., >10-fold) in the IC50 value compared to the parental line indicates the development of resistance.[8]
-
Resistant Cell Line Maintenance: To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line).[7] Withdraw the drug for at least two passages before conducting experiments to avoid interference.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[9][10]
-
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the comparator drug. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use non-linear regression to calculate the IC50 value for each cell line and compound.
-
Immunoblotting (Western Blotting)
Immunoblotting is used to detect and quantify specific proteins in cell lysates, providing mechanistic insights into drug resistance.[11]
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-Cyclin E, anti-CDK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lysate Preparation: Prepare protein lysates from parental and resistant cells (both untreated and treated with relevant inhibitors). Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities to compare protein expression levels between samples.
-
References
- 1. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 2. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Comparative Guide to CDK2 Inhibitors in Validating Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Cyclin-dependent kinase 2 (CDK2) inhibitors in inducing apoptosis in tumor cells. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies. While the specific compound "Cdk2-IN-19" could not be definitively identified in publicly available literature, this guide focuses on a well-characterized multi-CDK inhibitor, AT7519 , and compares its apoptotic-inducing capabilities with two other established CDK2 inhibitors, Roscovitine and CVT-313 .
Introduction to CDK2 and Apoptosis
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[2] Consequently, inhibiting CDK2 has emerged as a promising therapeutic strategy to induce cell cycle arrest and apoptosis (programmed cell death) in tumor cells.[3][4] Apoptosis is a critical process that eliminates damaged or cancerous cells and is a primary endpoint for evaluating the efficacy of anti-cancer agents.
Comparative Performance of CDK2 Inhibitors
The following tables summarize the quantitative data on the efficacy of AT7519, Roscovitine, and CVT-313 in inducing apoptosis and inhibiting cell growth in various cancer cell lines.
Table 1: In Vitro Efficacy of CDK2 Inhibitors - IC50 Values
| Inhibitor | Target(s) | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | U251 Glioblastoma | Cell Viability (CCK8) | 0.246 µM | [5] |
| U87MG Glioblastoma | Cell Viability (CCK8) | 0.2218 µM | [5] | ||
| Roscovitine | CDK1, CDK2, CDK5, CDK7 | MDA-MB-231 Breast Cancer | DNA Synthesis (BrdU) | ~10 µg/ml (~25 µM) | [6] |
| Various Cancer Cell Lines | Cell Cycle Arrest | N/A | ~15 µM (average) | [7] | |
| CVT-313 | CDK2 (selective) | Various (mouse, rat, human) | Growth Arrest | 1.25 - 20 µM | [8] |
| CDK2 (in vitro) | Kinase Assay | 0.5 µM | [8] |
Table 2: Induction of Apoptosis by CDK2 Inhibitors
| Inhibitor | Cancer Cell Line | Treatment Conditions | Apoptosis Percentage | Method of Detection | Reference |
| AT7519 | GBM60 Glioblastoma | 0.4 µM for 48h | 77.93% | Flow Cytometry | [5] |
| GBM38 Glioblastoma | 0.4 µM for 48h | 69.73% | Flow Cytometry | [5] | |
| Roscovitine | MDA-MB-231 Breast Cancer | 10 µg/ml for 24h | 13.8% | Chromatin Condensation | [6] |
| MDA-MB-231 Breast Cancer | 10 µg/ml for 48h | 35.7% | Chromatin Condensation | [6] | |
| MDA-MB-231 Breast Cancer | 10 µg/ml for 72h | 93.8% | Chromatin Condensation | [6] | |
| Glioblastoma Cell Lines | 100 µM for 96h | 49.9% | Flow Cytometry | [9] | |
| CVT-313 | Human Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Apoptosis induced | Not specified | [10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by CDK2 inhibition leading to apoptosis and a general workflow for validating these effects.
Caption: CDK2 inhibition disrupts the G1/S cell cycle transition and can activate intrinsic apoptotic pathways.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cdk2 acts upstream of mitochondrial permeability transition during paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Selective CDK2 Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Cdk2-IN-19" is not publicly available. This guide will therefore focus on established biomarkers for predicting response to selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, using publicly available data for representative next-generation inhibitors such as INX-315 and BLU-222 as illustrative examples.
Introduction
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of this process, making them attractive targets for cancer therapy.[1][2] CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[3][4] In certain cancers, hyperactivity of the CDK2 pathway, often driven by the amplification or overexpression of the CCNE1 gene (encoding Cyclin E1) or the loss of the Retinoblastoma tumor suppressor (RB1), leads to uncontrolled cell proliferation.[5][6] This dependency on CDK2 creates a therapeutic vulnerability that can be exploited by selective CDK2 inhibitors.
This guide provides a comparative overview of key biomarkers used to predict the response to selective CDK2 inhibitors, presents supporting preclinical data for representative inhibitors, and details the experimental protocols for biomarker assessment.
Key Biomarkers for Predicting Response to CDK2 Inhibitors
The two most prominent biomarkers that predict sensitivity to selective CDK2 inhibition are CCNE1 gene amplification and loss of RB1 function.
-
CCNE1 Amplification/Overexpression: Amplification of the CCNE1 gene leads to increased levels of Cyclin E1 protein. This results in the hyperactivation of CDK2, driving cells through the G1/S checkpoint, even in the absence of normal growth signals.[5] Tumors with CCNE1 amplification are often dependent on CDK2 for their proliferation and survival, making them particularly sensitive to CDK2 inhibition.[1] Preclinical studies have consistently shown a strong correlation between CCNE1 amplification and response to selective CDK2 inhibitors.[1]
-
Retinoblastoma (RB1) Loss: The RB1 protein is a key tumor suppressor that controls the G1/S transition by binding to and inhibiting the E2F transcription factors. Phosphorylation of RB1 by CDK4/6 and subsequently by CDK2/Cyclin E complexes leads to the release of E2F and cell cycle progression.[3] In cancers with loss-of-function mutations in the RB1 gene, the G1/S checkpoint is abrogated. These tumors often become reliant on CDK2 activity for cell cycle progression, rendering them sensitive to CDK2 inhibitors.[6]
Comparative Performance of Selective CDK2 Inhibitors Based on Biomarker Status
While specific data for "this compound" is unavailable, preclinical data from other selective CDK2 inhibitors, such as INX-315 and BLU-222, demonstrate the predictive power of CCNE1 amplification and RB1 status.
| Inhibitor | Cancer Type | Biomarker Status | Experimental Model | Key Findings | Reference |
| INX-315 | Ovarian and Gastric Cancer | CCNE1 Amplified | Cell Lines | IC50 of < 100 nM in CCNE1-amplified lines vs. > 1,400 nM in non-amplified lines. | [7] |
| Ovarian and Gastric Cancer | CCNE1 Amplified | Cell Lines | Induced G1 cell cycle arrest and senescence. | [1] | |
| BLU-222 | Ovarian and Endometrial Cancer | CCNE1 High | Cell Lines & Xenografts | Demonstrated robust antitumor activity as a monotherapy. | [8] |
| Small Cell Lung Cancer | RB1-null | Cell Lines & Xenografts | Strong anti-proliferative activity. | [6] | |
| HR+/HER2- Breast Cancer | CDK4/6i Resistant | Clinical Trial (Phase 1) | Showed a partial response in a heavily pretreated patient. | [9] | |
| AZD-8421 | Breast, Ovarian, and Gastric Cancer | CCNE1 Amplified | Cell Lines | Showed differential sensitivity in CCNE1-amplified cells. | [10] |
| ER+ Breast Cancer (CDK4/6 resistant) | RB proficient and RB deficient | PDX Model | Demonstrated efficacy alone and in combination with CDK4/6 inhibitors. | [10] |
Alternative Therapeutic Strategies: CDK4/6 Inhibitors
For comparison, CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) are an established class of drugs, primarily used in HR+/HER2- breast cancer.[11] Their mechanism of action relies on a functional RB1 pathway.
| Inhibitor Class | Primary Targets | Key Biomarker for Sensitivity | Key Mechanism of Resistance |
| Selective CDK2 Inhibitors | CDK2 | CCNE1 Amplification, RB1 Loss | Upregulation of CDK2 target proteins, cellular polyploidy.[1] |
| CDK4/6 Inhibitors | CDK4, CDK6 | Functional RB1 | RB1 loss, CCNE1 amplification (leading to CDK2 activation).[12] |
The emergence of resistance to CDK4/6 inhibitors, often through mechanisms that activate CDK2, provides a strong rationale for the use of selective CDK2 inhibitors in second-line settings.[5]
Experimental Protocols
Accurate assessment of biomarker status is critical for patient selection. The following are detailed methodologies for key experiments.
Determination of CCNE1 Gene Amplification by Quantitative PCR (qPCR)
Objective: To quantify the copy number of the CCNE1 gene in tumor tissue relative to a reference gene.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tumor samples using a commercially available kit.
-
DNA Quantification: The concentration and purity of the extracted DNA are determined using a spectrophotometer.
-
qPCR Assay:
-
A TaqMan-based qPCR assay is performed using specific primers and probes for the CCNE1 gene and a reference gene (e.g., RNase P).
-
The reaction mixture includes TaqMan Gene Expression Master Mix, primers, probes, and template DNA.
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
The comparative Ct (ΔΔCt) method is used to determine the relative copy number of CCNE1.
-
The Ct value of CCNE1 is normalized to the Ct value of the reference gene (ΔCt).
-
The ΔCt of the tumor sample is then compared to the ΔCt of a normal diploid control sample (ΔΔCt).
-
The fold change in copy number is calculated as 2^-ΔΔCt. A significant increase in this value indicates gene amplification.
-
Assessment of RB1 Protein Expression by Immunohistochemistry (IHC)
Objective: To determine the presence or absence of functional RB1 protein in tumor tissue.
Protocol:
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the RB1 antigen.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the RB1 protein.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring:
-
A pathologist evaluates the staining intensity and the percentage of tumor cells with nuclear RB1 staining.
-
Loss of RB1 expression is typically defined as the complete absence of nuclear staining in tumor cells, with positive staining in internal controls (e.g., stromal cells, lymphocytes).
-
Visualizing the Pathways and Workflows
CDK2 Signaling Pathway and Inhibition
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for assessing CCNE1 and RB1 biomarker status.
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies. For selective CDK2 inhibitors, CCNE1 amplification and RB1 loss have emerged as robust biomarkers that can identify patient populations most likely to benefit from this therapeutic approach. The preclinical data for next-generation CDK2 inhibitors strongly support the clinical investigation of these agents in biomarker-selected patient populations. As our understanding of the molecular drivers of cancer deepens, the integration of biomarker strategies will be essential for realizing the full potential of precision oncology.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. - ASCO [asco.org]
- 10. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK2 Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. As a key regulator of cell cycle progression, CDK2 is a compelling target in oncology. This document aims to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors. We will focus on a comparative analysis of AT7519 , a multi-CDK inhibitor, BLU-222 , a highly selective CDK2 inhibitor, and Flavopiridol , a pan-CDK inhibitor, to highlight the diverse profiles of compounds targeting this kinase.
Introduction to CDK2 as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in various cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, offering a promising strategy for cancer treatment.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of AT7519, BLU-222, and Flavopiridol, providing a quantitative comparison of their anti-cancer properties.
In Vitro Efficacy: Enzymatic and Cellular Assays
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cell Line | IC50/GI50 (Cell-based Assay) | Citation(s) |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | CDK2/CycA: 47 nM | HCT116 (Colon) | 40-940 nM (Panel of 26 lines) | [1] |
| HT29 (Colon) | |||||
| MDA-MB-468 (Breast) | |||||
| MM.1S (Multiple Myeloma) | 0.5 µM | [2] | |||
| U266 (Multiple Myeloma) | 0.5 µM | [2] | |||
| BLU-222 | CDK2 | CDK2/CycE1: 2.6 nM | OVCAR-3 (Ovarian, CCNE1 amp) | <100 nM | [3][4] |
| (highly selective) | Kuramochi (Ovarian, CCNE1 amp) | <100 nM | |||
| MDA-MB-157 (Breast) | <100 nM | ||||
| MCF7 (Breast, Palbociclib-resistant) | 0.54 µM | [5] | |||
| T47D (Breast, Palbociclib-resistant) | 1.60 µM | [5] | |||
| Flavopiridol | Pan-CDK (1, 2, 4, 6, 7, 9) | Not specified in provided abstracts | Primary patient samples (various cancers) | LD50: 20-70 nM | [6] |
| Bladder cancer cell lines (RT4, RT112) | IC50: 150-350 nM | [7] | |||
| Bladder cancer cell lines (T24, J82, SUP) | IC50: ~1000 nM | [7] | |||
| Anaplastic Thyroid Cancer (CAL62, KMH2, BHT-101) | Sub-micromolar | [8] | |||
| Cholangiocarcinoma (KKU-055, KKU-100, etc.) | IC50: 40.1-91.9 nM | [9] |
In Vivo Efficacy: Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| AT7519 | Neuroblastoma (MYCN-amplified) | Mice (AMC711T xenografts) | 5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent growth inhibition. | [10] |
| Multiple Myeloma | SCID mice (MM.1S xenografts) | 15 mg/kg/day, i.p., 5 days/week for 2 weeks | Significant tumor growth inhibition and increased survival. | [2] | |
| Colon Cancer | Mice (HCT116 and HT29 xenografts) | Twice daily dosing | Tumor regression observed. | ||
| Glioblastoma | Nude mice (subcutaneous and orthotopic xenografts) | Not specified | Significant reduction in tumor volume and weight. | [11] | |
| BLU-222 | Ovarian Cancer (CCNE1-amplified) | Mice (OVCAR-3 CDX) | 30 and 100 mg/kg, p.o., b.i.d. | TGI of 88% and 102% respectively at day 28. | [3] |
| Breast Cancer (HR+/HER2-) | Mice (MCF-7 xenografts, Palbociclib-resistant) | 100 mg/kg, p.o., b.i.d. (with Ribociclib) | 110% TGI in combination. | [12] | |
| Breast Cancer | NOD scid gamma mice (MDA-MB-157 orthotopic) | Not specified | Tumor stasis. | ||
| Flavopiridol | Bladder Cancer | Rat bladder cancer model | 0.1 mg/kg, 3 times weekly for 3 weeks | 7/12 animals tumor-free. | [7] |
| Cholangiocarcinoma | Mice (xenograft model) | Not specified | Dose-dependent tumor growth suppression. | [9] | |
| Anaplastic Thyroid Cancer | Mice (patient-derived xenograft) | Not specified | Decreased tumor weight and volume. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process, the following diagrams are provided.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for CDK2 inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the CDK2 inhibitor for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) CyQUANT™ XTT Cell Viability Assay
This assay is another colorimetric method to assess cell viability based on the cellular reduction of a tetrazolium salt.
-
Cell Plating: Plate cells in a 96-well plate as described for the MTT assay.
-
Treatment: Add various concentrations of the test compound and incubate for the desired duration.
-
Reagent Preparation: Prepare the XTT/Electron Coupling Reagent working solution immediately before use.
-
Assay: Add 70 µL of the working solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Measurement: Read the absorbance at 450 nm and a reference wavelength of 660 nm.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment with the CDK2 inhibitor. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.
-
Reaction Setup: In a microplate, combine the CDK2/Cyclin E or A enzyme, a suitable substrate (e.g., a peptide derived from a known CDK2 substrate like Histone H1 or Rb), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with non-radioactive detection).
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using antibody-based detection methods (e.g., ELISA, fluorescence polarization).
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Human Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the CDK2 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers).
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Conclusion
The data presented in this guide highlight the diverse profiles of CDK2 inhibitors. AT7519 demonstrates broad anti-proliferative activity due to its multi-CDK targeting. In contrast, BLU-222 shows high potency and selectivity for CDK2, with promising efficacy in tumors harboring specific genetic alterations like CCNE1 amplification. Flavopiridol, as a pan-CDK inhibitor, exhibits potent cytotoxicity across a wide range of cancer types. The choice of a CDK2 inhibitor for further development will depend on the specific therapeutic strategy, whether it is broad-spectrum activity or a targeted approach for a specific patient population. The provided experimental protocols offer a foundation for the rigorous evaluation of novel CDK2 inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Detection of apoptosis by flow cytometry using Annexin V staining [bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cdk2-IN-19
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Cdk2-IN-19, a small molecule inhibitor of Cyclin-Dependent Kinase 2.
Immediate Safety Considerations:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Contamination: Prevent the release of this compound into the environment. Do not dispose of this compound down the drain or in the general waste stream.[1]
Summary of Hazard Classifications for a Related CDK2 Inhibitor
The following table summarizes the hazard classifications for GSK-3/CDK5/CDK2-IN-1, which should be considered as a guideline for handling this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data based on the Safety Data Sheet for GSK-3/CDK5/CDK2-IN-1.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, as well as any lab materials grossly contaminated with the compound (e.g., weighing boats, pipette tips, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
2. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or lab group
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for the pickup and disposal of the this compound waste.
-
Follow their specific procedures for waste manifest documentation and container hand-off. The SDS for GSK-3/CDK5/CDK2-IN-1 explicitly states, "Dispose of contents/ container to an approved waste disposal plant."[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Cdk2-IN-19
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Cdk2-IN-19 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. The following guidance is based on best practices for handling potent kinase inhibitors and data from a safety data sheet (SDS) for a structurally related compound, GSK-3/CDK5/CDK2-IN-1.
Hazard Identification and Classification
Hazard Summary Table
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds to prevent exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator | A powered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosolization[4]. For lower-risk activities, a well-fitted N95 or higher-rated respirator is recommended. |
| Hands | Double-gloving with nitrile gloves | Wear two pairs of disposable, chemical-resistant gloves. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eyes | Chemical safety goggles | Goggles should provide a complete seal around the eyes. A face shield may be used in addition to goggles for splash protection. |
| Body | Disposable lab coat or gown | A disposable, impervious gown provides the best protection. It should be changed at the end of each work session or if contamination occurs. |
| Feet | Closed-toe shoes and shoe covers | Substantial, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: From Receipt to Use
A clear and systematic workflow is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Analytical balance within a containment unit (e.g., glove box or ventilated balance enclosure)
Procedure:
-
Preparation:
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully add the desired amount of this compound powder to the tube. Avoid creating dust.[2]
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a clearly labeled and sealed container. The recommended storage for GSK-3/CDK5/CDK2-IN-1 is -20°C as a powder or -80°C in solvent[1].
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and other liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Avoid release to the environment[1]. |
| Final Disposal | All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1]. |
By adhering to these safety protocols, researchers can handle this compound and other potent kinase inhibitors with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
